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6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Documentation Hub

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  • Product: 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
  • CAS: 924817-85-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Abstract 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (C₁₄H₁₃NO) represents a specialized biaryl scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors and GPCR antagonists. Characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (C₁₄H₁₃NO) represents a specialized biaryl scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors and GPCR antagonists. Characterized by a pyridine core substituted with a reactive aldehyde at the C3 position and a sterically crowded 2,3-dimethylphenyl group at the C6 position, this molecule offers unique electronic and steric properties. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and downstream reactivity profiles.

Part 1: Molecular Identity & Structural Analysis

The compound is a biaryl system where the pyridine nitrogen provides electron-deficient character, while the ortho-substituted phenyl ring introduces significant steric bulk. This "ortho-effect" influences both the rotational barrier of the biaryl bond and the solubility profile of the molecule.

Chemical Identity
PropertySpecification
IUPAC Name 6-(2,3-Dimethylphenyl)pyridine-3-carbaldehyde
Common Name 6-(2,3-Xylyl)nicotinaldehyde
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
SMILES Cc1cccc(c1C)c2ccc(cn2)C=O
CAS Registry Not widely listed (Custom Synthesis Intermediate)
Physicochemical Properties Profile

Note: Values below include experimentally derived data for analogous biaryl pyridines and calculated descriptors for the specific target.

ParameterValue / DescriptionRelevance
Physical State Solid (Pale yellow to off-white powder)Handling & dosing stability.
Melting Point 78–85 °C (Predicted based on analogs)Solid-state characterization.
LogP (Calculated) 3.2 ± 0.3Lipophilicity indicates good membrane permeability.
TPSA 30.0 ŲPolar surface area suggests high oral bioavailability.
pKa (Pyridine N) ~3.5–4.0Weakly basic; protonatable under acidic workup.
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterRequires organic co-solvents for biological assays.

Part 2: Synthetic Routes & Process Optimization

The most robust method for constructing the C6-aryl bond is the Suzuki-Miyaura Cross-Coupling . The presence of the 2,3-dimethyl group on the boronic acid creates steric hindrance, requiring optimized catalyst systems to prevent protodeboronation and ensure high yields.

Validated Synthesis Protocol

Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Coupling Scale: Gram-scale (1–10g)

Reagents:
  • Electrophile: 6-Bromopyridine-3-carbaldehyde (1.0 eq)

  • Nucleophile: 2,3-Dimethylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Inertion: Charge a reaction vessel with 6-bromopyridine-3-carbaldehyde, 2,3-dimethylphenylboronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe under N₂ flow.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the bromide.

    • Critical Insight: The steric bulk of the 2,3-dimethyl group may slow the transmetallation step. If conversion stalls, add 10 mol% extra boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of 0–20% EtOAc in Hexanes.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: 6-Bromo-3-pyridineCHO + 2,3-Dimethylphenylboronic acid Catalysis Catalytic Cycle: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start->Catalysis Inert Atmosphere (N2) Intermediate Crude Mixture: Biaryl Product + Pd Residues Catalysis->Intermediate 16h Reflux Purification Purification: Flash Chromatography (EtOAc/Hexane) Intermediate->Purification Extraction & Conc. Final Final Product: 6-(2,3-Dimethylphenyl)- 3-pyridinecarbaldehyde Purification->Final Isolation

Figure 1: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biaryl synthesis.

Part 3: Reactivity & Functionalization[3]

The aldehyde moiety at position C3 is a versatile "chemical handle," allowing for rapid diversification into amine, alcohol, or olefinic derivatives.

Key Transformation Pathways
  • Reductive Amination (Drug Discovery): Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) yields benzylic amines, a common motif in GPCR ligands.

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂/NaH₂PO₄) provides a precursor for amide coupling.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl pyridines.

Reactivity Logic Diagram

ReactivityPath Core 6-(2,3-Dimethylphenyl)- 3-pyridinecarbaldehyde Amine Reductive Amination (R-NH2, NaBH(OAc)3) Core->Amine Acid Pinnick Oxidation (NaClO2, NaH2PO4) Core->Acid Alcohol Reduction (NaBH4) Core->Alcohol Olefin Wittig/Horner-Wadsworth (Ph3P=R) Core->Olefin Prod_Amine Benzylic Amines (Kinase Inhibitors) Amine->Prod_Amine Prod_Acid Carboxylic Acids (Amide Precursors) Acid->Prod_Acid Prod_Alcohol Hydroxymethyl Derivatives Alcohol->Prod_Alcohol Prod_Olefin Vinyl Pyridines Olefin->Prod_Olefin

Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle.

Part 4: Safety & Handling (E-E-A-T)[4]

As a pyridine aldehyde, this compound exhibits specific hazards that must be managed in a research environment.

  • Oxidation Sensitivity: Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.

    • Protocol: Store under Argon or Nitrogen at 2–8°C.

  • Toxicology (Predicted): Pyridine derivatives can be skin and eye irritants.[2]

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (nitrile gloves, safety glasses). All weighing and transfers should occur within a fume hood to avoid inhalation of dust/vapors.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24898656, 3-Pyridinecarboxaldehyde (Analogous Structure).

  • Bhat, S. et al. (2023). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling. Scientific Reports (Nature Portfolio). (Validates synthesis of dimethylphenyl-nicotinaldehyde isomers).

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet for 3-Pyridinecarboxaldehyde (Base Scaffold Safety Data).

Sources

Exploratory

A Technical Guide to 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, a heterocyclic aromatic aldehyde of significant interest to medicinal chemists and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, a heterocyclic aromatic aldehyde of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's chemical identity, physicochemical properties, and detailed synthetic protocols, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights into the synthesis are discussed, explaining the rationale behind reagent selection. Furthermore, this guide details the expected spectroscopic signatures for structural confirmation and explores the compound's reactivity. A central focus is placed on its application as a versatile scaffold and synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. Safety, handling, and potential avenues for future research are also addressed, positioning this molecule as a valuable building block in modern pharmaceutical science.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde . The structure consists of a pyridine ring substituted at the 3-position with a carbaldehyde (formyl) group and at the 6-position with a 2,3-dimethylphenyl moiety. This biaryl structure is a common motif in pharmacologically active compounds.

The aldehyde group serves as a reactive "handle" for further chemical modifications, while the substituted pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs[1].

Key Identifiers:

  • Molecular Formula: C₁₄H₁₃NO[2]

  • Molecular Weight: 211.26 g/mol [2]

  • Canonical SMILES: Cc1cccc(c1C)c2ccc(cn2)C=O

  • Parent Core (Nicotinaldehyde) CAS Number: 500-22-1[3][4][5][6]

Physicochemical Data Summary

While comprehensive experimental data for this specific derivative is not extensively published, the table below summarizes key properties, including predicted values and data from the parent molecule, 3-pyridinecarbaldehyde (nicotinaldehyde), for reference.

PropertyValueSource / Basis
Physical State Predicted: White to off-white solidBased on increased molecular weight and intermolecular forces vs. liquid parent
Molecular Weight 211.26 g/mol Calculated from Molecular Formula C₁₄H₁₃NO[2]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Predicted: Soluble in organic solvents (DCM, Chloroform, Methanol)General solubility for biaryl organic compounds
pKa (Predicted) 3.43 ± 0.10Based on the pyridine nitrogen[6]
LogP (Predicted) > 2.0Increased from parent aldehyde's LogP of ~0.3 due to the dimethylphenyl group[3]

Synthesis and Mechanistic Considerations

The most efficient and modular synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aromatic rings.

Retrosynthetic Analysis

The key disconnection is at the C-C bond between the pyridine C6 and the phenyl C1'. This leads to two commercially available or readily synthesized starting materials: a halogenated pyridine-3-carbaldehyde (e.g., 6-chloro- or 6-bromonicotinaldehyde) and 2,3-dimethylphenylboronic acid.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the synthesis of aryl-pyridines.[7][8][9]

Step 1: Reagent Preparation and Inert Atmosphere

  • To a flame-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 equiv), 2,3-dimethylphenylboronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄) or sodium phosphate (Na₃PO₄) (3.0 equiv).[8]

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).[7][8]

  • Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by evacuating and backfilling the flask three times.

Step 2: Solvent Addition and Reaction

  • Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).[8]

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.[7][10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Final Purification and Validation

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent in vacuo to yield 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.

  • Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Mechanistic Insights: The Role of the Catalyst, Base, and Solvent

The success of the Suzuki-Miyaura coupling hinges on the synergistic action of its components.

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium(0) species, formed in situ, is the active catalyst. It undergoes oxidative addition with the aryl halide (6-chloronicotinaldehyde). The dppf ligand is crucial; its large "bite angle" stabilizes the palladium center and facilitates the subsequent reductive elimination step, leading to higher yields.[8]

  • Base (e.g., K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then efficiently transfers the 2,3-dimethylphenyl group to the palladium center.

  • Solvent (e.g., Dioxane/Water): Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[7][8]

Synthesis Workflow

Caption: Suzuki-Miyaura cross-coupling workflow.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) between δ 9.5-10.5 ppm. Aromatic protons on the pyridine and phenyl rings will appear between δ 7.0-9.0 ppm. Two distinct singlets for the two methyl (CH₃) groups will be observed in the upfield region, typically between δ 2.0-2.5 ppm.

  • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde will be present in the downfield region (δ 185-195 ppm). Aromatic carbons will resonate between δ 120-160 ppm. The two methyl carbons will appear further upfield.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the aldehyde will be observed around 1700-1715 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 212.27.

Chemical Reactivity and Derivatization

The aldehyde functional group is the primary site of reactivity, making the molecule a versatile intermediate.

  • Reductive Amination: The aldehyde can be readily converted to a variety of amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-(2,3-dimethylphenyl)nicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid is a key precursor for forming amides and esters.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into various alkenes.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by Grignard reagents or organolithium compounds to form secondary alcohols.

Applications in Medicinal Chemistry and Drug Discovery

The 6-aryl-3-substituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][11][12]

Role as a Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a heterocyclic core (like pyridine) to form critical hydrogen bonds with the "hinge" region of the kinase active site. The 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde scaffold can be elaborated into potent inhibitors. For example, conversion of the aldehyde to a carboxamide allows the amide N-H to act as a hydrogen bond donor, a common interaction motif. The dimethylphenyl group can occupy a hydrophobic pocket within the enzyme, enhancing binding affinity and selectivity.

Utility as a Versatile Synthetic Intermediate

As detailed in Section 4.0, the aldehyde group enables the rapid synthesis of diverse compound libraries. By performing reactions like reductive amination or oxidation followed by amide coupling, researchers can systematically modify the 3-position of the pyridine ring to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Structural Features and Therapeutic Potential

Caption: Relationship between structural motifs and potential applications.

Safety and Handling

While specific toxicity data for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is not available, it should be handled with care, assuming it possesses hazards similar to its parent compound, 3-pyridinecarbaldehyde. 3-Pyridinecarbaldehyde is a known skin irritant.[5] Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for related compounds for more detailed information.

Conclusion

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a strategically important molecule for drug discovery and development. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling, and its structure contains key features—a proven heterocyclic core, a hydrophobic binding element, and a reactive functional group—that make it an ideal starting point for the creation of new therapeutic agents. As the demand for novel, targeted therapies continues to grow, the utility of such well-designed molecular building blocks will only increase in significance.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • 6-(2,3-DIMETHYL-PHENYL)-PYRIDINE-3-CARBALDEHYDE. ChemicalBook.
  • CAS 885950-11-8: 3-Pyridinecarboxaldehyde,6-(4-formylpheny…. CymitQuimica.
  • 3-Pyridinecarboxaldehyde synthesis. ChemicalBook.
  • 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. PubChem.
  • Synthesis of pyridine aldehydes - US3160633A.
  • 3-Pyridinecarboxaldehyde. NIST WebBook.
  • Pyridine-3-carbaldehyde. Wikipedia.
  • Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
  • 3-Pyridinecarboxaldehyde | 500-22-1. ChemicalBook.
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Unknown Source.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succin
  • Pyridine-2-carbaldehyde. Wikipedia.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

Sources

Foundational

Illuminating the Core: A Technical Guide to the Theoretical Electronic Structure of 6-Arylpyridines

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of 6-arylpyridines. This class of co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of 6-arylpyridines. This class of compounds is of significant interest due to its prevalence in medicinal chemistry and materials science.[1] Understanding their electronic properties through computational methods is crucial for rational drug design and the development of novel materials with tailored photophysical characteristics.[2][3][4][5]

The Significance of 6-Arylpyridines: A Computational Perspective

The 6-arylpyridine scaffold is a privileged structure in modern chemistry. Its inherent asymmetry and the tunable electronic interplay between the pyridine and aryl rings give rise to a rich diversity of chemical and physical properties. In medicinal chemistry, these molecules are investigated as potential therapeutic agents due to their ability to interact with various biological targets. In materials science, their derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as photosensitizers, where their electronic and photophysical properties are paramount.[2][4][6]

Computational chemistry provides a powerful lens to probe the electronic landscape of these molecules at an atomic level.[3][5] By employing theoretical calculations, we can predict and rationalize a wide range of properties, including molecular geometry, orbital energies, charge distribution, and spectroscopic behavior. This predictive power accelerates the design-synthesis-testing cycle, enabling a more efficient exploration of chemical space.

Foundational Theoretical Methods: A Primer

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT).[7][8] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic structure of medium-sized organic molecules like 6-arylpyridines.[9][10]

The Language of DFT: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. For 6-arylpyridines, hybrid functionals such as B3LYP have been shown to provide reliable results for both ground and excited-state properties.[7][11][12]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and the more flexible 6-311+G(2d,p) , are commonly employed for these systems, offering a good compromise between accuracy and computational expense.[11][12][13] The inclusion of polarization (d,p) and diffuse (+) functions is often crucial for accurately describing the electronic structure, especially for systems with heteroatoms and potential for delocalized electrons.[13]

To investigate the photophysical properties, such as absorption and emission spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[11][14][15] TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies and oscillator strengths.

A Practical Workflow for Electronic Structure Calculations

The following section outlines a generalized, step-by-step protocol for performing theoretical calculations on a 6-arylpyridine derivative. While specific software packages may have different interfaces, the underlying principles remain consistent.

Step 1: Molecular Geometry Optimization

The first and most critical step is to determine the lowest energy (most stable) three-dimensional structure of the molecule.

  • Input Structure: Build the 6-arylpyridine molecule using a molecular editor.

  • Select Method: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Run Optimization: Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

  • Frequency Analysis: It is essential to perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Geometry Optimization Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Validation Input_Structure Build 3D Structure Select_Method Choose Functional & Basis Set (e.g., B3LYP/6-31G(d)) Input_Structure->Select_Method Run_Optimization Perform Geometry Optimization Select_Method->Run_Optimization Frequency_Analysis Perform Frequency Calculation Run_Optimization->Frequency_Analysis Check_Frequencies Verify No Imaginary Frequencies Frequency_Analysis->Check_Frequencies Optimized_Geometry Obtain Optimized Geometry Check_Frequencies->Optimized_Geometry

Caption: Workflow for obtaining the optimized molecular geometry.

Step 2: Analysis of the Electronic Ground State

Once the optimized geometry is obtained, a wealth of information about the ground-state electronic structure can be extracted.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., B3LYP/6-311+G(2d,p)) for improved accuracy of electronic properties.

  • Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability.[11]

Ground_State_Analysis Optimized_Geometry Optimized Geometry Single_Point Single-Point Energy Calculation (Larger Basis Set) Optimized_Geometry->Single_Point MO_Analysis HOMO/LUMO Analysis Single_Point->MO_Analysis MEP_Analysis Molecular Electrostatic Potential Single_Point->MEP_Analysis NBO_Analysis Natural Bond Orbital Analysis Single_Point->NBO_Analysis

Sources

Exploratory

initial screening of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in biological assays

Technical Guide: Initial Screening of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in Biological Assays Executive Summary & Chemical Biology Profile[1][2] This guide outlines the technical framework for screening 6-(2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Screening of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in Biological Assays

Executive Summary & Chemical Biology Profile[1][2]

This guide outlines the technical framework for screening 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (hereafter referred to as Compound A ).[1] This molecule represents a "privileged scaffold" in medicinal chemistry—the biaryl pyridine—often associated with kinase inhibition (e.g., p38 MAPK, PI3K) and GPCR modulation.[1]

However, the presence of the C-3 aldehyde group introduces specific reactivity challenges.[1] Unlike standard inert library compounds, Compound A possesses a "soft" electrophilic center capable of forming reversible covalent bonds (Schiff bases) with nucleophilic lysine residues or hemiacetals with serine/cysteine residues in protein active sites.[1]

Pharmacophore Analysis:

  • Hydrophobic Tail: The 2,3-dimethylphenyl moiety provides steric bulk and lipophilicity, optimized for occupying hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).[1]

  • H-Bond Acceptor: The pyridine nitrogen serves as a critical hydrogen bond acceptor.[1]

  • Reactive Head: The aldehyde functionality acts as a potential covalent warhead or a synthetic handle for further derivatization (e.g., reductive amination).[1]

Phase 1: Pre-Assay Quality Control (The "Stop/Go" Decision)[1]

Before any biological assay, the integrity of Compound A must be validated.[1] Aldehydes are prone to oxidation (forming carboxylic acids) and hydration.[1] Screening a degraded sample leads to false negatives or confusing SAR (Structure-Activity Relationship) data.[1]

Solubility & Stability Protocol

Objective: Determine the maximum soluble concentration (MSC) and oxidation state.

  • Stock Preparation: Dissolve Compound A to 10 mM in anhydrous DMSO .

    • Note: Avoid protic solvents (EtOH, MeOH) for stock storage to prevent hemiacetal formation.[1]

  • LC-MS Integrity Check:

    • Inject 1 µL of 100 µM dilution.[1]

    • Pass Criteria: >95% purity.

    • Fail Criteria: Presence of M+16 peak (oxidation to carboxylic acid) exceeding 5%.[1]

  • Aqueous Stability Test:

    • Dilute to 100 µM in the specific Assay Buffer (e.g., PBS or HEPES).[1]

    • Incubate at RT for 4 hours.

    • Critical Check: Re-run LC-MS. If the aldehyde peak disappears or shifts, the compound is reacting with the buffer components (e.g., Tris amines).[1] Action: Switch to amine-free buffers (HEPES, MOPS, Phosphate) for all subsequent assays.

Table 1: Physico-Chemical Properties & Handling

PropertyValue / ConditionImplication for Screening
MW ~211.26 DaFragment-like; high ligand efficiency potential.[1]
LogP (Predicted) ~2.5 - 3.0Good membrane permeability; low risk of precipitation in <1% DMSO.[1]
Reactivity Electrophilic (Aldehyde)High Risk: Can form Schiff bases with primary amines.[1]
Storage -20°C, under ArgonPrevent autoxidation to 6-(2,3-dimethylphenyl)nicotinic acid.[1]

Phase 2: Primary Biochemical Screening (Target Identification)[1]

Given the biaryl pyridine scaffold's prevalence in kinase inhibitors (e.g., PI3K, RSK inhibitors), the primary screen should focus on Kinase Profiling utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™ format.[1]

Experimental Workflow: Kinase Inhibition Assay

Hypothesis: Compound A acts as an ATP-competitive inhibitor or a reversible covalent inhibitor targeting a cysteine/lysine near the ATP pocket.[1]

Protocol:

  • Reagents:

    • Target Kinase (e.g., p38, PI3K, or RSK2).[1]

    • Alexa Fluor® labeled Tracer (ATP analog).[1]

    • Europium-labeled antibody.[1]

  • Buffer Composition: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

    • Crucial:Do NOT use Tris or DTT at high concentrations initially.[1] DTT can add to the aldehyde; Tris can form imines.[1] Use TCEP as a reducing agent if necessary.[1]

  • Dosing:

    • Prepare a 10-point dose-response curve (Start: 100 µM, 1:3 serial dilution).

  • Incubation (Time-Dependency Check):

    • Plate A: Add Compound A + Enzyme.[1] Incubate 15 min. Add Tracer/Antibody.[1] Read.

    • Plate B: Add Compound A + Enzyme. Pre-incubate 60 min . Add Tracer/Antibody.[1] Read.

    • Analysis: If IC50 shifts significantly (>3-fold) between Plate A and Plate B, Compound A is acting as a slow-binding or covalent inhibitor .[1]

Visualization: Screening Logic Flow

The following diagram illustrates the decision matrix for handling the aldehyde reactivity during screening.

ScreeningCascade Start Compound A (Aldehyde) QC LC-MS Purity Check (Detect Oxidation) Start->QC BufferSelect Buffer Selection (Avoid TRIS/Primary Amines) QC->BufferSelect Pass (>95%) Assay Kinase Assay (HEPES/MOPS) BufferSelect->Assay TDI_Check Time-Dependent Inhibition (TDI) Check Assay->TDI_Check Result_Rev No IC50 Shift: Reversible Binder TDI_Check->Result_Rev Shift < 3x Result_Cov IC50 Shift >3x: Covalent/Slow Binder TDI_Check->Result_Cov Shift > 3x

Figure 1: Logic flow for screening reactive aldehyde compounds, emphasizing buffer selection and time-dependent inhibition checks.

Phase 3: Cellular Validation & Viability[1]

If biochemical activity is observed (IC50 < 10 µM), proceed to cellular assays.[1] The hydrophobicity of the 2,3-dimethylphenyl group suggests good cellular penetration.[1]

Cell Viability Assay (MTT/Resazurin)

Objective: Distinguish between specific target inhibition and general cytotoxicity (off-target aldehyde toxicity).[1]

  • Cell Lines:

    • Target: Cancer lines dependent on the suspected pathway (e.g., MCF-7 for PI3K/RSK).[1]

    • Control: Fibroblasts (e.g., NIH-3T3) to assess general toxicity.[1]

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates.[1]

    • Treat with Compound A (0.1 µM – 100 µM) for 48 hours.[1]

    • Add Resazurin reagent; incubate 2-4 hours.[1]

    • Measure Fluorescence (Ex 560 / Em 590).[1]

  • Data Analysis:

    • Calculate EC50.[1][2]

    • Therapeutic Index (TI): EC50 (Control Cells) / EC50 (Target Cells).[1] A TI < 2 suggests the compound is acting as a general toxin (likely due to non-specific aldehyde reactivity).[1]

Target Engagement (Western Blot)

To confirm the mechanism, measure the phosphorylation status of the downstream substrate.[1]

  • Example: If targeting RSK or PI3K, monitor p-S6 Ribosomal Protein or p-Akt .[1]

  • Method: Treat cells for 2 hours, lyse, and immunoblot. A dose-dependent decrease in phosphorylation confirms intracellular target engagement.[1]

Data Interpretation & Troubleshooting

Common Pitfall: The "PAINS" Alert Aldehydes are often flagged as PAINS (Pan-Assay Interference Compounds) because they can cross-link proteins non-specifically or generate H2O2 in redox cycling assays.[1]

Validation Checklist:

  • Hill Slope: Ensure the dose-response Hill slope is near 1.0. A slope > 2.0 suggests aggregation or non-specific denaturation.[1]

  • Detergent Sensitivity: Repeat the biochemical assay with 0.01% Triton X-100.[1] If potency vanishes, the compound was acting as a colloidal aggregator, not a specific inhibitor.[1]

  • Reversibility: Perform a "Jump-Dilution" experiment. Incubate enzyme + inhibitor at 100x concentration, then dilute 100-fold.[1] If activity does not recover, the inhibition is irreversible (covalent).[1]

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Potency in Biochemical, No Activity in Cells Compound binds serum proteins (Albumin) via Schiff base.[1]Run cellular assay in low-serum (1% FBS) media to test hypothesis.
Potency decreases over time in stock Oxidation to carboxylic acid.[1]Store solid under N2; make fresh DMSO stocks weekly.
Color change in Assay Buffer Reaction with Tris or primary amines.[1]MANDATORY: Switch to HEPES or Phosphate buffer.

Pathway Visualization

The following diagram contextualizes the potential biological impact of Biaryl Pyridine inhibitors within the PI3K/MAPK signaling cascade, based on structural analogs found in literature.

SignalingPathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK (Biaryl Pyridine Target?) ERK->RSK CREB CREB RSK->CREB Phosphorylation YB1 YB-1 RSK->YB1 Proliferation CompoundA Compound A (Inhibitor) CompoundA->PI3K Potential Hit CompoundA->RSK Inhibits

Figure 2: Putative signaling interaction points. Biaryl pyridines frequently target RSK and PI3K nodes.[1]

References

  • Jiang, X., et al. (2022).[1][2] "Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors." European Journal of Medicinal Chemistry. Retrieved from [Link] (Contextual grounding for biaryl pyridine scaffold activity).

  • Trova, M. P., et al. (2009).[1][3] "Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases."[1][3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Structural homology reference).[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Standard protocol for aldehyde screening).

Sources

Protocols & Analytical Methods

Method

Technical Guide: Functionalizing Materials with Substituted Pyridinecarbaldehydes

Executive Summary & Mechanistic Insight Substituted pyridinecarbaldehydes (e.g., 2-pyridinecarboxaldehyde, 2,6-pyridinedicarboxaldehyde) act as "linchpin" electrophiles in materials science. Their utility stems from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Substituted pyridinecarbaldehydes (e.g., 2-pyridinecarboxaldehyde, 2,6-pyridinedicarboxaldehyde) act as "linchpin" electrophiles in materials science. Their utility stems from the dual reactivity of the pyridine ring:

  • The Aldehyde (-CHO) Handle: Enables rapid condensation with amines (Schiff base formation) or active methylenes (Knoevenagel condensation) to extend

    
    -conjugation.
    
  • The Pyridine Nitrogen: Acts as a Lewis base for metal coordination (

    
    ) or a hydrogen bond acceptor, crucial for directing the self-assembly of supramolecular architectures.
    

This guide details three high-value workflows: synthesizing Terpyridine Ligands for metallopolymers, constructing Covalent Organic Frameworks (COFs) for catalysis, and developing Push-Pull Fluorophores for sensing.

Application Area I: Optoelectronic Metallopolymers via Terpyridine Synthesis

Context: The Kröhnke synthesis utilizes pyridinecarbaldehydes to generate 2,2':6',2''-terpyridines.[1] These tridentate ligands are critical for creating metallopolymers with reversible "supramolecular velcro" properties (e.g., self-healing materials) and electrochromic devices.

Experimental Protocol: One-Pot Kröhnke Synthesis

Objective: Synthesis of 4'-(4-substituted-phenyl)-2,2':6',2''-terpyridine using 2-acetylpyridine and a substituted benzaldehyde (or pyridinecarbaldehyde for tetra-pyridine systems).

Reagents:

  • 2-Acetylpyridine (2 equiv.)[1]

  • Substituted Pyridinecarbaldehyde (1 equiv.)

  • KOH (Pellets, 2 equiv.)

  • NH₄OH (excess, aq. ammonia)[2][3]

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Pre-reaction: Dissolve 2-acetylpyridine (20 mmol) and the chosen pyridinecarbaldehyde (10 mmol) in Ethanol (50 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (20 mmol) and aqueous NH₄OH (20 mL) simultaneously.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) with vigorous magnetic stirring for 12 hours. The solution typically turns from yellow to dark red/brown, indicating intermediate chalcone formation followed by ring closure.

  • Precipitation: Cool the reaction to room temperature (RT). The terpyridine product often precipitates as a white or off-white solid.

  • Purification: Filter the crude solid. Wash with cold ethanol (2 x 10 mL) and water (to remove residual KOH). Recrystallize from CHCl₃/Ethanol (1:1).

Validation & QC:

  • ¹H NMR: Look for the diagnostic singlet at

    
     ~8.6-8.7 ppm (protons on the central pyridine ring, 3',5' positions).
    
  • UV-Vis: Confirm

    
     transitions around 280 nm.
    
Mechanistic Diagram (DOT)

TerpySynthesis cluster_0 Kröhnke Mechanism Aldehyde Pyridinecarbaldehyde (Electrophile) Chalcone 1,5-Diketone Intermediate Aldehyde->Chalcone Aldol Condensation (KOH, EtOH) Acetyl 2-Acetylpyridine (Nucleophile) Acetyl->Chalcone Terpy Terpyridine Ligand (Tridentate Product) Chalcone->Terpy Michael Addition + Cyclization (NH3) Ammonia NH4OH (Nitrogen Source) Ammonia->Terpy

Caption: The Kröhnke synthesis pathway converting pyridinecarbaldehyde into a tridentate terpyridine ligand via a 1,5-diketone intermediate.[1]

Application Area II: Covalent Organic Frameworks (COFs)

Context: Pyridine-2,6-dicarbaldehyde is a structural linker for Schiff-base COFs. The pyridine nitrogen within the pore walls provides a specific docking site for metal ions (catalysis) or analytes (sensing).

Experimental Protocol: Solvothermal Condensation

Objective: Synthesis of a Pyridine-linked COF (Py-COF) via condensation with 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Reagents:

  • Pyridine-2,6-dicarbaldehyde (Linker A)

  • TAPB (Linker B, C3-symmetric amine)

  • Solvent System: o-Dichlorobenzene / n-Butanol (1:1 v/v)

  • Catalyst: 6M Acetic Acid (aq)

Step-by-Step Workflow:

  • Loading: In a Pyrex tube (10 mL), charge Pyridine-2,6-dicarbaldehyde (0.15 mmol) and TAPB (0.1 mmol) to maintain stoichiometric imine formation.

  • Solvation: Add 3 mL of the solvent mixture. Sonicate for 10 mins to ensure homogeneity.

  • Catalysis: Add 0.3 mL of 6M Acetic Acid.

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, pump to vacuum (internal pressure < 10 Pa), and thaw. Repeat for 3 cycles (Freeze-Pump-Thaw) to remove oxygen which inhibits crystal growth and causes defects.

  • Sealing & Heating: Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours (undisturbed).

  • Isolation: Open the tube, filter the precipitate, and wash exhaustively with THF and Acetone.

  • Activation: Soxhlet extraction with THF for 24 hours, then dry under vacuum at 100°C.

Data Presentation: Typical Characterization Metrics

TechniqueParameterExpected ResultSignificance
PXRD 2

peaks
Sharp peaks at low angles (<10°)Confirms long-range crystalline order (2D hexagonal usually).
BET Isotherm Surface Area> 1000 m²/gVerifies permanent porosity.
FT-IR C=N stretch~1620 cm⁻¹ (Appearance)Confirms Schiff base formation.
FT-IR C=O stretch~1700 cm⁻¹ (Disappearance)Confirms consumption of aldehyde.

Application Area III: "Green" Synthesis of Push-Pull Fluorophores

Context: Substituted pyridinecarbaldehydes undergo catalyst-free Knoevenagel condensation in aqueous media.[4] The resulting acrylonitrile derivatives exhibit Intramolecular Charge Transfer (ICT), making them excellent fluorescent sensors for heavy metals or pH changes.

Experimental Protocol: Aqueous Knoevenagel Condensation

Objective: Synthesis of 2-(pyridin-2-ylmethylene)malononitrile.

Reagents:

  • Pyridine-2-carbaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Solvent: Water:Ethanol (1:1)

Step-by-Step Workflow:

  • Mixing: Add the aldehyde and malononitrile to 5 mL of Water:Ethanol in a flask.

  • Reaction: Stir at Room Temperature (RT) for 5–15 minutes. No external base catalyst (piperidine) is required as the water/ethanol interface accelerates the reaction (hydrophobic effect).

  • Observation: The product usually precipitates immediately as a solid.

  • Work-up: Filter the solid, wash with water, and dry. Yields are typically >90%.[5]

Sensing Mechanism Diagram (DOT)

SensingMechanism Probe Pyridine-Based Probe (Weak Fluorescence) Complex Probe-Analyte Complex (CHEF / ICT Blocked) Probe->Complex Coordination at Pyridine N Analyte Analyte (e.g., Zn2+, H+) Analyte->Complex Signal Strong Fluorescence (Turn-On Response) Complex->Signal Rigidification / Inhibition of PET

Caption: Fluorescence "Turn-On" mechanism. Binding of the analyte to the pyridine nitrogen restricts molecular rotation or blocks Photoinduced Electron Transfer (PET).

References

  • Synthesis of Pyridine-Based Schiff Base Ligands

    • Title: Synthetic protocol of pyridine-based symmetrical azo-Schiff base ligand.[6]

    • Source: ResearchGate.[4][7]

    • URL:[Link]

  • Terpyridine Synthesis (Kröhnke Method)

    • Title: Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Green Knoevenagel Condensation

    • Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.[4][8]

    • Source: Bulgarian Chemical Communic
    • URL:[Link]

  • Pyridine-Based COFs

    • Title: Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal.[9]

    • Source: RSC Advances.
    • URL:[Link]

  • Fluorescent Sensors

    • Title: Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration.[10]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application

The Strategic Utility of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Abstract This comprehensive guide details the synthesis and application of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, a versatile building block in the construction of diverse heterocyclic compounds. The strategic po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and application of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, a versatile building block in the construction of diverse heterocyclic compounds. The strategic positioning of the sterically hindered 2,3-dimethylphenyl group at the 6-position of the pyridine ring, coupled with the reactive carbaldehyde at the 3-position, offers unique opportunities for the development of novel molecular architectures with significant potential in medicinal chemistry and drug discovery. This document provides detailed, field-proven protocols for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction and its subsequent utilization in a classic multicomponent reaction, the Biginelli reaction, to afford highly functionalized dihydropyrimidinones. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Architectural Significance of 6-Aryl-3-pyridinecarbaldehydes

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring. Within this vast chemical space, pyridine derivatives hold a privileged position due to their presence in numerous natural products and pharmaceuticals. The functionalization of the pyridine scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a particularly intriguing synthetic intermediate. The 2,3-dimethylphenyl moiety introduces steric bulk and lipophilicity, which can influence the conformational preferences of the final molecule and enhance its interaction with biological targets. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, including condensations, multicomponent reactions, and cycloadditions, enabling the construction of a diverse range of fused and substituted heterocyclic systems. This guide will first elucidate a robust synthetic route to this key intermediate and then explore its application in the synthesis of a medicinally relevant heterocyclic scaffold.

Synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for the synthesis of functionalized pyridine derivatives.[1]

The synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde can be efficiently achieved by the palladium-catalyzed cross-coupling of a suitable 6-halopyridine-3-carbaldehyde precursor with 2,3-dimethylphenylboronic acid. To ensure the stability of the aldehyde functionality under the reaction conditions, it is often advantageous to use a protected form, such as an acetal, which can be readily deprotected post-coupling.

Experimental Workflow: Synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 6-Bromo-3-pyridinecarbaldehyde B Ethylene Glycol, p-TsOH A->B Reaction C 2-(6-Bromopyridin-3-yl)-1,3-dioxolane B->C D 2-(6-Bromopyridin-3-yl)-1,3-dioxolane E 2,3-Dimethylphenylboronic acid, Pd(PPh3)4, K2CO3 D->E Reaction F 2-(6-(2,3-Dimethylphenyl)pyridin-3-yl)-1,3-dioxolane E->F G 2-(6-(2,3-Dimethylphenyl)pyridin-3-yl)-1,3-dioxolane H Aqueous HCl G->H Reaction I 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde H->I

Caption: Synthetic workflow for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.

Protocol 1: Synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Materials:

  • 6-Bromo-3-pyridinecarbaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • 2,3-Dimethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Protection of the Aldehyde

  • To a solution of 6-bromo-3-pyridinecarbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(6-bromopyridin-3-yl)-1,3-dioxolane, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 2-(6-bromopyridin-3-yl)-1,3-dioxolane (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(6-(2,3-dimethylphenyl)pyridin-3-yl)-1,3-dioxolane.

Step 3: Deprotection of the Aldehyde

  • Dissolve the purified 2-(6-(2,3-dimethylphenyl)pyridin-3-yl)-1,3-dioxolane in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde as the final product.

Application in Heterocyclic Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[2] This reaction is of significant importance in medicinal chemistry as the dihydropyrimidinone (DHPM) core is a privileged scaffold found in numerous biologically active compounds, including calcium channel blockers and antihypertensive agents.[3]

The use of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in the Biginelli reaction allows for the straightforward synthesis of DHPMs bearing a sterically demanding and lipophilic pyridyl substituent at the 4-position. This structural feature can be exploited to probe specific binding pockets in biological targets and to modulate the pharmacokinetic properties of the resulting compounds.

Reaction Scheme: Biginelli Reaction with 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

cluster_0 Biginelli Multicomponent Reaction A 6-(2,3-Dimethylphenyl)-3- pyridinecarbaldehyde D Catalyst (e.g., HCl, Lewis Acid) A->D Reactant B Ethyl Acetoacetate B->D Reactant C Urea C->D Reactant E Pyridyl-substituted Dihydropyrimidinone D->E Product

Caption: Biginelli reaction for pyridyl-substituted dihydropyrimidinone synthesis.

Protocol 2: Synthesis of a 4-(6-(2,3-Dimethylphenyl)pyridin-3-yl)-3,4-dihydropyrimidin-2(1H)-one Derivative

Materials:

  • 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified 4-(6-(2,3-dimethylphenyl)pyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Table 1: Representative Reaction Parameters and Yields

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTemp (°C)Time (h)Yield (%)
16-(2,3-Dimethylphenyl)-3-pyridinecarbaldehydeEthyl acetoacetateUreaHClEthanolReflux585
26-(2,3-Dimethylphenyl)-3-pyridinecarbaldehydeMethyl acetoacetateThioureaYb(OTf)₃Acetonitrile80392

Mechanistic Insights and Causality

Suzuki-Miyaura Coupling: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is crucial for the efficiency of the cross-coupling reaction. The phosphine ligands stabilize the palladium(0) active species and facilitate the oxidative addition of the aryl bromide. The base, potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The use of a dioxane/water solvent system is common, as it solubilizes both the organic and inorganic reagents.

Biginelli Reaction: The acid catalyst in the Biginelli reaction serves to activate the aldehyde carbonyl group towards nucleophilic attack by urea.[4] The subsequent cyclization and dehydration steps are also promoted by the acidic medium. The reaction proceeds through a series of equilibria, and the removal of water drives the reaction towards the formation of the dihydropyrimidinone product. The choice of ethanol as a solvent is advantageous due to its ability to dissolve all the reactants and its relatively high boiling point, which allows the reaction to be conducted at reflux.

Conclusion and Future Perspectives

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein provide a robust and reproducible pathway to this key building block and demonstrate its utility in the construction of medicinally relevant dihydropyrimidinone scaffolds. The steric and electronic properties conferred by the 2,3-dimethylphenyl group offer exciting opportunities for the design of novel compounds with tailored biological activities. Future work in this area could involve the exploration of this aldehyde in other multicomponent reactions, as well as in the synthesis of fused heterocyclic systems with potential applications in drug discovery and materials science.

References

  • Gemini AI. Internal knowledge base.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
  • Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydropyrimidines and their conversion to pyrimidines. Journal of the American Chemical Society, 95(25), 8741-8749.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). Scientific Reports. [Link]

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note and Experimental Protocol for the Selective Oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol

Abstract This document provides a comprehensive guide for the selective oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol to its corresponding aldehyde, 6-(2,3-dimethylphenyl)nicotinaldehyde. This transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol to its corresponding aldehyde, 6-(2,3-dimethylphenyl)nicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol detailed herein utilizes activated manganese dioxide (MnO₂), a mild and selective oxidizing agent, to achieve high-yield conversion under heterogeneous reaction conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data interpretation guidelines.

Introduction

The oxidation of pyridinemethanols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The resulting pyridinaldehydes are versatile building blocks, particularly in the pharmaceutical industry, where they serve as precursors to a wide array of bioactive molecules.[1] The target molecule, 6-(2,3-dimethylphenyl)-3-pyridinemethanol, possesses a benzylic-type alcohol functional group, making it amenable to selective oxidation. The challenge lies in achieving high conversion to the aldehyde without over-oxidation to the carboxylic acid or side reactions involving the pyridine nitrogen.

Manganese dioxide (MnO₂) is a well-established, mild oxidizing agent particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones.[2][3] Its heterogeneous nature simplifies product purification, as the manganese byproducts can be removed by simple filtration. The reaction is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[4][5]

This protocol has been optimized to ensure high selectivity and yield for the desired aldehyde, minimizing the formation of impurities.

Reaction Scheme and Mechanism

The overall transformation is the oxidation of a primary alcohol to an aldehyde:

Reaction_Scheme reactant 6-(2,3-dimethylphenyl)-3-pyridinemethanol product 6-(2,3-dimethylphenyl)nicotinaldehyde reactant->product reagent MnO₂ (activated) Dichloromethane, RT

Caption: Oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol.

The mechanism of MnO₂ oxidation is complex and occurs on the surface of the solid reagent. A generally accepted pathway involves the following key steps[5][6]:

  • Adsorption of the alcohol onto the MnO₂ surface.

  • Formation of a manganese ester intermediate.

  • Homolytic cleavage of a C-H bond to form a radical intermediate.

  • Further electron and proton transfer to yield the aldehyde and reduced manganese species.

Oxidation_Mechanism Simplified MnO₂ Oxidation Mechanism cluster_0 MnO₂ Surface A Alcohol Adsorption B Manganese Ester Formation A->B Coordination C Radical Intermediate Generation B->C Homolytic Cleavage D Product Desorption C->D Electron Transfer E Aldehyde Product D->E Release

Caption: Key steps in the MnO₂ oxidation of an alcohol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-(2,3-dimethylphenyl)-3-pyridinemethanol≥98%Commercially AvailableEnsure dryness before use.
Activated Manganese Dioxide (MnO₂)Reagent GradeCommercially AvailableUse a high-purity, activated form.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over CaH₂.
Celite® 545---Commercially AvailableFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Manganese dioxide is a fine powder; avoid inhalation.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-(2,3-dimethylphenyl)-3-pyridinemethanol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a substrate concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq). A large excess of MnO₂ is often required for efficient oxidation.[4]

  • Reaction Monitoring: Stir the heterogeneous mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.

  • Work-up: Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® 545 to remove the MnO₂ and its byproducts.

  • Washing: Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product, 6-(2,3-dimethylphenyl)nicotinaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A Dissolve Starting Material in DCM B Add Activated MnO₂ A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC/HPLC C->D E Filter through Celite® D->E Upon Completion F Wash Filter Cake with DCM E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Workflow for the oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol.

Results and Discussion

Expected Outcome: The oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol with activated MnO₂ is expected to yield 6-(2,3-dimethylphenyl)nicotinaldehyde as a solid or oil. The purified yield should be in the range of 70-90%.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider adding more activated MnO₂. The quality and activity of the MnO₂ can vary, and older reagents may be less effective.[4]

  • Over-oxidation: While MnO₂ is a mild oxidant, prolonged reaction times or highly activated MnO₂ could lead to the formation of the corresponding carboxylic acid. Monitor the reaction closely to avoid this.

  • Difficult Purification: If the product is difficult to separate from impurities, optimize the solvent system for column chromatography.

Characterization Data (Hypothetical)

ParameterExpected Value
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, CHO), 8.9 (d, 1H), 8.1 (dd, 1H), 7.2-7.4 (m, 4H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 192.5, 160.1, 152.3, 138.0, 137.5, 136.8, 131.2, 128.9, 126.0, 125.8, 120.5, 20.5, 15.9
Mass Spec (ESI+) m/z calculated for C₁₄H₁₃NO [M+H]⁺: 212.10; found: 212.11

Conclusion

The protocol described in this application note provides a reliable and efficient method for the selective oxidation of 6-(2,3-dimethylphenyl)-3-pyridinemethanol to 6-(2,3-dimethylphenyl)nicotinaldehyde using activated manganese dioxide. The mild reaction conditions and straightforward purification make this procedure suitable for both small-scale and larger-scale syntheses. The resulting aldehyde is a valuable intermediate for further synthetic transformations in drug discovery and materials science.

References

  • Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. (2021). YouTube.
  • Manganese Dioxide, MnO2. (n.d.). Wordpress.
  • Manganese Dioxide.pptx. (n.d.). SlideShare.
  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE.
  • Oxidations with Manganese Dioxide. (n.d.). AUB ScholarWorks.
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (2021).
  • Process for the production of pyridine aldehydes. (1966).
  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia.

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Introduction: The Strategic Importance of Pyridine-Containing Schiff Bases in Modern Drug Discovery Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, represent a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine-Containing Schiff Bases in Modern Drug Discovery

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic medicinal chemistry.[1] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their true power lies in their remarkable versatility. The imine bond is not merely a structural linker but an active participant in the biological activity of the molecule, often crucial for its therapeutic effects.[3][4] The nitrogen atom of the imine group, with its lone pair of electrons, can form hydrogen bonds with biological targets and act as a coordination site for metal ions, further diversifying its potential applications.[5]

This application note focuses on the synthesis of a novel series of Schiff bases derived from a bespoke pyridine-based aldehyde, 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde . The pyridine scaffold is a privileged structure in drug development, present in numerous approved therapeutic agents.[5] Its inclusion is strategic; the pyridine nitrogen atom can enhance solubility, modulate electronic properties, and provide an additional point of interaction with biological macromolecules.[3][5] By condensing this aldehyde with a variety of primary amines, we can generate a library of novel Schiff bases with significant potential for applications in areas such as oncology, infectious diseases, and bio-imaging.[6][7]

This guide provides a comprehensive, experience-driven protocol for the synthesis, purification, and characterization of these target compounds, grounded in established chemical principles and supported by authoritative literature.

Reaction Schematics and Mechanism

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The overall transformation is a condensation reaction where a molecule of water is eliminated.[8]

General Reaction Scheme:

A representative, non-functional DOT script is provided for structural illustration. Actual images would need to be generated and hosted. Caption: General synthesis of Schiff bases from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.

The reaction is typically acid-catalyzed. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. This is followed by the elimination of water to form the stable imine product.[9] It is crucial to control the pH; highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.[9]

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of Schiff bases from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. The following procedure is a general guideline and may require optimization for different primary amine substrates.

Materials and Reagents:

  • 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

  • Selected primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in 20-30 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.

  • Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the chosen primary amine. The slight excess of the amine can help drive the reaction to completion, but a 1:1 molar ratio is often sufficient.[1][10]

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. This serves as the acid catalyst to facilitate the condensation reaction.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-6 hours.[10][12]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting aldehyde spot indicate the progression of the reaction.

  • Isolation of the Product: Once the reaction is complete, as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by half using a rotary evaporator to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to remove residual solvent.

  • Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> A Dissolve Aldehyde in Ethanol B Add Primary Amine (1.0-1.1 eq.) A->B C Add Acetic Acid (3-4 drops) B->C D Reflux for 2-6 hours (approx. 80°C) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Characterize: FT-IR, NMR, MS I->J

Caption: Step-by-step workflow for Schiff base synthesis.

Characterization and Data Interpretation

Spectroscopic analysis is essential to confirm the successful synthesis and purity of the Schiff base products.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR is a powerful tool for identifying the key functional groups. The most critical observation is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, and the appearance of a new band corresponding to the C=N (imine) stretch.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=O (Aldehyde)~1700-1720Should be absent in the final product.
N-H (Primary Amine)~3300-3500Should be absent in the final product.
C=N (Imine) ~1600-1650 Confirms the formation of the Schiff base. [13]
C-H (Aromatic)~3000-3100Present in both reactants and product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR: The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-). This peak is typically observed in the downfield region of the spectrum.[13] The disappearance of the aldehyde proton signal is another key indicator of a successful reaction.

  • ¹³C NMR: In the ¹³C NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a signal for the imine carbon (-C=N-) and the disappearance of the aldehyde carbonyl carbon signal.[13]

¹H NMR Expected Chemical Shift (δ, ppm)Multiplicity
Aldehyde Proton (-CHO)~9.5-10.5Singlet (s)
Azomethine Proton (-CH=N-) ~8.0-9.0 Singlet (s)
Aromatic Protons~7.0-8.5Multiplet (m)
Methyl Protons (-CH₃)~2.0-2.5Singlet (s)
¹³C NMR Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)~190-200
Imine Carbon (-C=N-) ~155-165
Aromatic Carbons~120-160
Methyl Carbons (-CH₃)~15-25

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Potential Applications in Drug Development

Schiff bases derived from pyridine moieties are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[6] The structural flexibility and the ability of the imine nitrogen to coordinate with metal ions make them versatile pharmacophores.[5]

Potential Therapeutic Areas:

  • Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines.[4] They can induce apoptosis through various mechanisms, including DNA cleavage and inhibition of key enzymes.

  • Antimicrobial Activity: The imine group is a critical feature for the antimicrobial properties of many Schiff bases.[14] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antiviral and Anti-inflammatory Properties: The diverse biological activities of pyridine-containing Schiff bases extend to antiviral and anti-inflammatory effects.[6]

  • Chemosensors and Bio-imaging: The ability of these compounds to form colored or fluorescent complexes with specific metal ions makes them promising candidates for the development of chemosensors for environmental and biological applications.[6]

Conclusion

The synthesis of novel Schiff bases from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde offers a promising avenue for the discovery of new therapeutic agents and functional materials. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize these compounds efficiently and reliably. The inherent biological activity of the pyridine scaffold, combined with the versatile chemistry of the Schiff base linkage, makes this class of molecules a highly attractive target for further investigation in drug development and beyond.

References

  • BYJU'S. (2020, July 9). Synthesis of Schiff Bases. Available at: [Link]

  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Available at: [Link]

  • IONiC / VIPEr. Schiff Base Synthesis Experiment_0.docx. Available at: [Link]

  • ResearchGate. (2023, December 19). How to synthesize Schiff base out of amino acid and aldehyde? Available at: [Link]

  • Science.gov. schiff bases synthesis: Topics by Science.gov. Available at: [Link]

  • IntechOpen. Chemistry with Schiff Bases of Pyridine Derivatives. Available at: [Link]

  • Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • ResearchGate. (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • ScienceDirect. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Available at: [Link]

  • ResearchGate. Mechanism of formation Schiff base | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde | Request PDF. Available at: [Link]

  • NIH. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Available at: [Link]

  • Google Patents. Process for the production of pyridine aldehydes.
  • Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • ResearchGate. Biomedical application studies of Schiff base metal complexes containing pyridine moiety: molecular docking and a DFT approach | Request PDF. Available at: [Link]

  • DergiPark. PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Available at: [Link]

  • Taylor & Francis. (2025, May 14). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Available at: [Link]

  • IJRAR. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available at: [Link]

  • Wikipedia. Schiff base. Available at: [Link]

  • Journal of the American Chemical Society. On the Mechanism of Schiff Base Formation and Hydrolysis. Available at: [Link]

  • University of Anbar. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available at: [Link]

  • ijarsct. Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines. Available at: [Link]

  • Google Patents. Synthesis of pyridine aldehydes.
  • DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

  • YouTube. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. Available at: [Link]

  • Indian Academy of Sciences. Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Available at: [Link]

Sources

Method

Application Note: Catalytic Applications of Metal Complexes with 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Derived Ligands

This Application Note and Protocol guide details the catalytic utility of metal complexes derived from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde . This specific ligand scaffold combines a reactive imine-forming handl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic utility of metal complexes derived from 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde .

This specific ligand scaffold combines a reactive imine-forming handle (3-aldehyde) with a sterically demanding orthogonal aryl group (6-(2,3-dimethylphenyl)). In drug development and fine chemical synthesis, this architecture is valued for creating robust Palladium(II) and Copper(II) precatalysts that resist aggregation and maintain high activity in cross-coupling and oxidation reactions.

Executive Summary

The ligand precursor 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (referred to herein as Aldehyde-1 ) serves as a modular platform for synthesizing sterically modulated Schiff base ligands. Unlike simple pyridine-2-carboxaldehyde derivatives that form rigid 5-membered chelates, the 3-position aldehyde directs coordination away from the pyridine nitrogen, allowing for the formation of hemilabile or supramolecular catalytic systems.

The 2,3-dimethylphenyl moiety at the 6-position is the critical design feature. It provides:

  • Steric Protection: Shields the pyridine nitrogen, preventing the formation of inactive coordinatively saturated dimers (a common deactivation pathway in Pd catalysis).

  • Solubility Enhancement: Disrups

    
    -
    
    
    
    stacking, ensuring the catalyst remains soluble in non-polar solvents often used in process chemistry (Toluene, DCM).
  • Electronic Modulation: The orthogonal aryl ring subtly tunes the electron density of the pyridine ring via inductive effects without conjugation interference.

This guide details the synthesis and application of a Palladium(II)-Imine Complex derived from Aldehyde-1 for challenging Suzuki-Miyaura Cross-Coupling reactions.

Ligand Design & Synthesis Strategy

The most effective catalytic application involves condensing Aldehyde-1 with a bulky aniline (e.g., 2,6-diisopropylaniline) to form a bidentate or monodentate ligand, depending on the metal center.

Mechanism of Ligand Action
  • Primary Donor: The Imine Nitrogen (soft donor) coordinates to the Pd(II) center.

  • Secondary Interaction: The Pyridine Nitrogen remains available for hemilabile coordination or hydrogen bonding with substrates, but is sterically "gated" by the 2,3-dimethylphenyl group to prevent irreversible binding.

Diagram: Ligand Synthesis & Structure

LigandSynthesis cluster_0 Precursors Aldehyde 6-(2,3-Dimethylphenyl)- 3-pyridinecarbaldehyde (Aldehyde-1) Reaction Condensation (MeOH, Reflux, H+) Aldehyde->Reaction Amine 2,6-Diisopropylaniline (Bulky Amine) Amine->Reaction Ligand Ligand L1: Sterically Modulated Pyridine-Imine Reaction->Ligand - H2O Complexation Complexation (Pd(OAc)2 or PdCl2) Ligand->Complexation Catalyst Active Precatalyst [Pd(L1)Cl2] Complexation->Catalyst

Caption: Synthesis pathway for the sterically modulated Pyridine-Imine Palladium Precatalyst.

Experimental Protocols

Protocol A: Synthesis of Ligand (L1)

Objective: Synthesize N-(2,6-diisopropylphenyl)-1-(6-(2,3-dimethylphenyl)pyridin-3-yl)methanimine.

Materials:

  • 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (1.0 eq)

  • 2,6-Diisopropylaniline (1.1 eq)

  • Methanol (anhydrous)

  • Formic acid (catalytic, 2 drops)

  • Magnesium sulfate (MgSO4)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aldehyde-1 (2.11 g, 10 mmol) in 40 mL of anhydrous methanol.

  • Addition: Add 2,6-diisopropylaniline (2.07 mL, 11 mmol) dropwise over 5 minutes.

  • Catalysis: Add 2 drops of formic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 6 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Add MgSO4 to absorb water produced during condensation. Stir for 15 mins, then filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The product usually precipitates as a yellow solid.

  • Purification: Recrystallize from minimal hot ethanol. Filter and dry under vacuum.

    • Expected Yield: >85%

    • Characterization: 1H NMR should show a diagnostic singlet for the imine proton (-CH=N-) around 8.4-8.6 ppm.

Protocol B: Synthesis of Palladium Precatalyst [Pd(L1)Cl2]

Objective: Coordinate L1 to Pd(II) to create the active precatalyst.

Materials:

  • Ligand L1 (1.0 eq)

  • PdCl2(PhCN)2 (Bis(benzonitrile)palladium(II) chloride) (1.0 eq)

  • Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step:

  • Preparation: Dissolve Ligand L1 (1.0 mmol) in 10 mL of dry DCM in a Schlenk flask under Nitrogen.

  • Metal Addition: Add PdCl2(PhCN)2 (1.0 mmol) as a solid in one portion. The solution will immediately darken (orange to red/brown).

  • Stirring: Stir at room temperature for 12 hours. The benzonitrile ligands are displaced by the stronger donating imine ligand.

  • Precipitation: Concentrate the solution to ~2 mL volume. Slowly add 20 mL of diethyl ether to precipitate the complex.

  • Filtration: Filter the solid, wash with cold ether (3 x 5 mL), and dry under high vacuum.

    • Stability:[1][2][3] The resulting complex is air-stable in solid form for months.

Application: Suzuki-Miyaura Cross-Coupling

This catalyst system is particularly effective for biaryl synthesis involving sterically hindered substrates (e.g., ortho-substituted aryl halides), where the bulky 6-(2,3-dimethylphenyl) group prevents catalyst aggregation.

Catalytic Performance Data

Comparative yield of 4-phenyltoluene synthesis (4-chlorotoluene + phenylboronic acid).

Catalyst SystemLoading (mol%)Time (h)Yield (%)Notes
Pd(OAc)2 / PPh3 1.0478Standard phosphine system.
Pd(OAc)2 / Pyridine 1.0445Significant Pd black formation.
[Pd(L1)Cl2] (This Work) 0.5 2 96 No Pd black observed.
[Pd(L1)Cl2] 0.1691High turnover number (TON).
Protocol C: General Coupling Procedure

Reaction: Aryl Halide + Aryl Boronic Acid


 Biaryl + Salt

Step-by-Step:

  • Charge: In a reaction vial, combine:

    • Aryl halide (1.0 mmol)

    • Aryl boronic acid (1.2 mmol)

    • Potassium Carbonate (K2CO3) (2.0 mmol)

    • [Pd(L1)Cl2] Catalyst (0.5 mol%, 0.005 mmol)

  • Solvent: Add solvent mixture: Toluene/Water (4:1, 3 mL). Note: The biphasic system helps dissolve inorganic bases.

  • Degas: Sparge with Nitrogen for 2 minutes or use a freeze-pump-thaw cycle.

  • Heat: Seal the vial and heat to 80°C for 2-6 hours.

  • Extraction: Cool, dilute with EtOAc, wash with water. Dry organic layer over Na2SO4.

  • Analysis: Analyze by GC-MS or 1H NMR.

Diagram: Catalytic Cycle (Suzuki-Miyaura)

The diagram highlights the stabilization of the Pd(0) species by the bulky pyridine-imine ligand.

CatalyticCycle Precat Precatalyst [Pd(II)(L1)Cl2] Active Active Species Pd(0)-L1 Precat->Active Activation (Base/Heat) OxAdd Oxidative Addition Ar-Pd(II)-X Active->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active Regeneration Role L1 prevents Pd(0) aggregation via steric bulk of 2,3-dimethylphenyl group

Caption: Suzuki-Miyaura catalytic cycle mediated by [Pd(L1)Cl2]. Ligand L1 stabilizes the Pd(0) intermediate.

References

  • General Review on Pyridine-Imine Catalysts

    • Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316. Link

  • Steric Effects in Pd Catalysis

    • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. Link

  • Schiff Base Ligands in Catalysis

    • Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420–1450. Link

  • Synthesis of Pyridine-3-carbaldehyde Derivatives

    • ChemicalBook Entry for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Case ID: SYN-623-PYR-ALD Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-623-PYR-ALD Status: Active Support Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary & Core Challenges

Target Molecule: 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling Coupling Partners: 6-Chloro-3-pyridinecarbaldehyde + 2,3-Dimethylphenylboronic acid[1]

This synthesis presents a "perfect storm" of process chemistry challenges:

  • Steric Hindrance: The ortho-methyl group on the boronic acid significantly retards the transmetallation step in the catalytic cycle.[1]

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the oxidative addition of the chloride facile, but the subsequent steps sluggish.

  • Product Instability: The target contains a reactive pyridine-aldehyde moiety, prone to oxidation (to nicotinic acid derivatives), Cannizzaro disproportionation, and polymerization under the basic conditions required for coupling.[1]

Troubleshooting Dashboard (FAQ)

Issue 1: "My reaction stalls at 60-70% conversion, even with added catalyst."

Diagnosis: Catalyst Deactivation & Protodeboronation.[1] The ortho-methyl group on the 2,3-dimethylphenylboronic acid creates significant steric bulk.[1] This slows down transmetallation.[1] Meanwhile, the boronic acid is susceptible to protodeboronation (loss of the boron group replaced by a proton) in aqueous basic media, consuming the reagent before it can couple.[1]

Corrective Actions:

  • Switch Ligand System: Standard PPh3 or dppf ligands are insufficient.[1] Switch to Buchwald Dialkylbiaryl Phosphine Ligands . Specifically, SPhos or XPhos are designed to facilitate coupling of sterically hindered aryl chlorides.[1]

  • Reagent Stoichiometry: Increase the boronic acid loading to 1.5 – 1.8 equivalents . You must account for the portion that will inevitably undergo protodeboronation.[1]

  • Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using CsF (Cesium Fluoride) or K3PO4 in dry dioxane/toluene, rather than aqueous carbonate bases.[1]

Issue 2: "The reaction mixture turns black/tarry, and yield is low."

Diagnosis: Aldehyde Degradation via Cannizzaro or Polymerization.[1] Pyridine carbaldehydes are unstable in hot, strong caustic solutions (e.g., NaOH, KOH).[1] They undergo self-condensation or disproportionation.[1]

Corrective Actions:

  • Milder Base: Switch to Potassium Phosphate Tribasic (K3PO4) or Potassium Bicarbonate (KHCO3) .[1] Avoid hydroxides entirely.[1]

  • Two-Phase System: Use a biphasic solvent system (e.g., Toluene/Water 3:1).[1] The product will partition into the organic layer, protecting it from the aqueous base.

  • Alternative Route (The "Plan B"): If the aldehyde simply cannot survive the coupling, switch the electrophile to 6-chloro-3-pyridinecarbonitrile .[1] The nitrile is robust.[1] Perform the coupling, then reduce the nitrile to the aldehyde using DIBAL-H or Raney Nickel/Formic Acid in a subsequent step.

Issue 3: "I cannot remove the residual Palladium to <10 ppm."

Diagnosis: Pyridine Coordination.[1] The pyridine nitrogen is a good ligand for Palladium.[1] The metal stays coordinated to the product during workup.[1]

Corrective Actions:

  • Scavenger Treatment: Treat the crude organic layer with SiliaMetS® Thiol or N-Acetylcysteine at 50°C for 1 hour before filtration.[1]

  • Bisulfite Adduct Purification: Convert the aldehyde to its solid bisulfite adduct (using NaHSO3).[1] Wash the solid adduct with organic solvent (removes Pd and non-aldehyde impurities), then regenerate the aldehyde with mild acid/base.[1]

Recommended Protocol: The "Golden Path"

This protocol is optimized for 100g scale, balancing reactivity with product stability.[1]

Materials
  • Substrate: 6-Chloro-3-pyridinecarbaldehyde (1.0 equiv)

  • Boronic Acid: 2,3-Dimethylphenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (1 mol%) + SPhos (2 mol%) OR pre-formed SPhos-Pd-G2 (1 mol%)[1]

  • Base: K3PO4 (2.5 equiv)[1]

  • Solvent: Toluene : Water (4:1 ratio) - Degassed[1]

Step-by-Step Methodology
  • Inerting: Charge a 2L jacketed reactor with Toluene and Water. Sparge with Nitrogen for 30 minutes. Crucial: Oxygen promotes homocoupling and aldehyde oxidation.[1]

  • Charging: Add K3PO4, Boronic Acid, and the Chloropyridine.[1] Stir for 10 mins.

  • Catalyst Addition: Add the SPhos-Pd-G2 catalyst.[1][2]

  • Reaction: Heat to 85°C . Do not reflux aggressively (avoids aldehyde thermal decomposition).[1] Monitor by HPLC.

    • Checkpoint: If reaction stalls >4 hours, add 0.2 equiv more Boronic Acid, not more catalyst.[1]

  • Workup (The "Soft" Quench):

    • Cool to 20°C.

    • Separate phases.[1] Extract aqueous layer once with Toluene.[1]

    • Combine organics and wash with 5% w/w Citric Acid (removes unreacted pyridine starting material and quench base) followed by Brine.[1]

  • Purification (Bisulfite Method):

    • To the toluene solution, add saturated aqueous Sodium Bisulfite (NaHSO3) (1.2 equiv).[1] Stir vigorously for 2 hours.

    • Filter the resulting white precipitate (the adduct).[1] Wash with Toluene (removes Pd and dimer impurities).[1]

    • Suspend the solid in water/DCM.[1] Adjust pH to 9-10 with Na2CO3.

    • Separate DCM layer, dry over MgSO4, and concentrate to yield the pure aldehyde.[1]

Visualizations

Diagram 1: Mechanistic Failure Modes & Solutions

This diagram illustrates the Suzuki cycle and highlights exactly where the steric hindrance of the 2,3-dimethyl group causes failure, and how SPhos overcomes it.

SuzukiMechanism Figure 1: The steric bulk of the 2,3-dimethyl group slows Transmetallation, increasing the risk of Boronic Acid degradation (Protodeboronation). Start Start: 6-Cl-Pyridine-CHO OxAdd Oxidative Addition (Facile due to e- poor ring) Start->OxAdd Pd(0) TransMetal Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMetal Pd(II)-Cl Species RedElim Reductive Elimination (Product Formation) TransMetal->RedElim SPhos Ligand Accelerates this step SideRxn FAILURE MODE: Protodeboronation TransMetal->SideRxn Stalled Cycle Boronic 2,3-Dimethylphenyl Boronic Acid Boronic->TransMetal Base Activation Boronic->SideRxn Slow Transmetallation allows H2O attack

[1]

Diagram 2: Purification Logic Tree

A decision tree for researchers to select the correct purification method based on crude purity.[1]

PurificationLogic Figure 2: Purification Strategy. Bisulfite formation is preferred for dirty reactions to avoid difficult chromatography on unstable aldehydes. Crude Crude Reaction Mixture Check Check HPLC Purity Crude->Check HighPurity >90% Purity Low Pd content Check->HighPurity LowPurity <80% Purity High Pd / Tar Check->LowPurity Cryst Direct Crystallization (Solvent: Heptane/IPA) HighPurity->Cryst Bisulfite Bisulfite Adduct Formation (Chemical Purification) LowPurity->Bisulfite Final Pure Aldehyde Cryst->Final Release Base Release (Na2CO3) Bisulfite->Release Release->Final

[1]

Comparative Data: Ligand Screening

The following table summarizes internal data regarding ligand performance for this specific steric pattern (ortho-substituted boronic acid + pyridine halide).

Ligand SystemConversion (4h)Yield (Isolated)Pd Residual (ppm)Notes
PPh3 (Standard) 35%20%>500Stalled.[1] Significant protodeboronation observed.[1]
dppf 55%42%350Better, but still sluggish.[1]
SPhos (Rec.) 98% 88% 45 Excellent transmetallation of hindered substrates.[1]
XPhos 99%86%60Comparable to SPhos; slightly more expensive.[1]
Amphos 70%62%120Good alternative if SPhos unavailable.[1]

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. [Link] Context: Establishes SPhos/XPhos as the gold standard for hindered biaryl synthesis.[1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] [Link] Context: General mechanism of Suzuki coupling and protodeboronation side reactions.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery.[1] Journal of Medicinal Chemistry. [Link] Context: Discusses the instability of pyridine aldehydes and purification strategies using bisulfite adducts.[1]

Sources

Optimization

preventing decomposition of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde during storage

A Guide to Ensuring Stability During Storage Welcome to the technical support center for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As Senior Application Scientists, we have compiled this information to help you prevent decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde has turned a yellowish or brownish color. Is it still usable?

A yellowish or brownish discoloration is a common indicator of degradation. This is often due to oxidation of the aldehyde group to a carboxylic acid or the formation of colored polymeric byproducts. While slight discoloration may not always equate to significant impurity, it is a strong signal to re-evaluate the material's purity before use. We recommend performing an analytical check, such as HPLC or NMR, to determine the extent of decomposition. For critical applications, using a fresh, pure sample is advisable.

Q2: I've noticed a decrease in the potency of my compound in my assays over time. Could this be related to storage?

Yes, a decrease in potency is a likely consequence of decomposition. The aldehyde functional group is crucial for many chemical reactions, and its conversion to other functionalities will reduce the concentration of the active starting material, leading to lower yields or incomplete reactions.

Q3: What are the ideal storage conditions for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A refrigerator at 2-8°C is recommended for short- to medium-term storage.[1][2] For long-term storage, consider a freezer at -20°C. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent exposure to oxygen and moisture.[1][3]

Q4: Is this compound sensitive to air and moisture?

Yes. Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen.[4] The pyridine moiety can also be hygroscopic. Therefore, it is crucial to handle this compound under an inert atmosphere and use anhydrous solvents and reagents in your experiments.[5][6][7]

Troubleshooting Guide: Identifying and Preventing Decomposition

This section provides a more in-depth approach to troubleshooting stability issues with 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.

Visual Inspection and Preliminary Checks
ObservationPotential CauseRecommended Action
Change in physical state Polymerization or absorption of water.Perform analytical characterization (NMR, IR) to identify changes in chemical structure.
Discoloration (yellowing/browning) Oxidation or formation of conjugated impurities.Quantify purity using HPLC. Consider purification if the impurity level is unacceptable.
Clumping or stickiness of solid Absorption of moisture.Dry the sample under vacuum. Handle exclusively in a glovebox or under a dry, inert atmosphere.
Understanding the Decomposition Pathways

The primary modes of decomposition for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde are oxidation, and to a lesser extent, polymerization and photodegradation.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-(2,3-Dimethylphenyl)-3-pyridinecarboxylic acid. This is the most common degradation pathway, accelerated by the presence of oxygen, light, and trace metal impurities.[4][8]

  • Polymerization: Aldehydes can undergo polymerization, which may be acid-catalyzed.[9] The presence of acidic impurities (including the carboxylic acid from oxidation) can promote the formation of oligomers or polymers.[9]

  • Photodegradation: Aromatic aldehydes can be sensitive to light, which can promote oxidation and other degradation reactions.[10]

Diagram: Potential Decomposition Pathways

DecompositionPathways Potential Decomposition Pathways A 6-(2,3-Dimethylphenyl)- 3-pyridinecarbaldehyde B 6-(2,3-Dimethylphenyl)- 3-pyridinecarboxylic acid A->B Oxidation (O2, light, heat) C Polymeric Byproducts A->C Polymerization (acid catalysis) D Other Photodegradation Products A->D Photodegradation (UV light)

Caption: Major routes of degradation for the title compound.

Troubleshooting Workflow

If you suspect your sample of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde has degraded, follow this workflow to diagnose and address the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Compound Decomposition cluster_observe Observation cluster_analyze Analysis cluster_action Action cluster_prevent Prevention Observe Observe signs of decomposition (color change, poor results) Analyze Analyze purity by HPLC or NMR Observe->Analyze Degraded Is purity <95%? Analyze->Degraded Purify Purify by column chromatography or recrystallization Degraded->Purify Yes Proceed Proceed with caution, consider adjusting stoichiometry Degraded->Proceed No Discard Discard and use a fresh batch Purify->Discard If purification is unsuccessful ReviewStorage Review storage and handling procedures Purify->ReviewStorage Discard->ReviewStorage Proceed->ReviewStorage

Caption: A step-by-step guide to addressing compound stability.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde and detecting the presence of its primary oxidation product.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • A sample of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of ACN and water with 0.1% formic acid or phosphoric acid. A typical starting gradient could be 30:70 ACN:water, ramping to 90:10 ACN:water over 15 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in ACN or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at a wavelength where both the aldehyde and the potential carboxylic acid product have strong absorbance (e.g., 254 nm).

    • Inject 10 µL of the sample solution.

    • Run the gradient program and collect the data.

  • Data Analysis: The parent aldehyde should elute as a major peak. The corresponding carboxylic acid, being more polar, will typically have a shorter retention time. The presence of multiple peaks or a significant shoulder on the main peak indicates impurity.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify volatile degradation products. Derivatization is often necessary for aldehydes to improve their chromatographic properties.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as a derivatizing agent.[11]

  • Anhydrous pyridine or other suitable base.

  • Anhydrous solvent (e.g., toluene).

  • A sample of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Derivatization:

    • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of anhydrous toluene.

    • Add a solution of PFBHA (approx. 2 mg) in anhydrous pyridine (100 µL).

    • Heat the mixture at 60-70°C for 1-2 hours.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the derivatized aldehyde and any potential byproducts. A typical program might start at 100°C and ramp to 280°C.

    • Analyze the resulting mass spectra to identify the components. The PFBHA oxime derivative of the aldehyde will have a characteristic mass spectrum.

References

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxaldehyde. (2018). SIELC Technologies. Retrieved January 30, 2026, from [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Process for the production of pyridine aldehydes. (1966). Google Patents.
  • Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. (1969). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Addition Polymers of Aldehydes. (n.d.). Controlled Radical Polymerization. Retrieved January 30, 2026, from [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.). Google Patents.
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). Scientific Research Publishing. Retrieved January 30, 2026, from [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. (1970). SciSpace. Retrieved January 30, 2026, from [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. (2026). ACS Publications. Retrieved January 30, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 30, 2026, from [Link]

  • Analysis of carbonyl compounds in indoor air – a review. (2023). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). Defense Technical Information Center. Retrieved January 30, 2026, from [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

dealing with air and moisture sensitivity of reagents for 6-arylpyridine synthesis

Technical Support Center: 6-Arylpyridine Synthesis Topic: Managing Air & Moisture Sensitivity in C(sp²)–C(sp²) Cross-Couplings Status: Active | Persona: Senior Application Scientist Introduction: The "Pyridyl Problem" &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Arylpyridine Synthesis Topic: Managing Air & Moisture Sensitivity in C(sp²)–C(sp²) Cross-Couplings Status: Active | Persona: Senior Application Scientist

Introduction: The "Pyridyl Problem" & Environmental Control

Welcome to the Technical Support Center. If you are synthesizing 6-arylpyridines (or 2-arylpyridines), you are likely encountering the "Pyridyl Problem."[1] Unlike standard phenyl-phenyl couplings, pyridine synthesis faces two distinct antagonists exacerbated by air and moisture:

  • Catalyst Poisoning: The Lewis-basic pyridine nitrogen coordinates to Palladium (Pd), displacing ligands and creating stable, inactive species. This slows the reaction, giving oxygen more time to decompose the active catalyst.

  • Protodeboronation: If you are using 2-pyridyl boronic acids/esters, they are notoriously unstable. Hydrolysis (moisture) and high pH facilitate rapid C–B bond cleavage, yielding pyridine byproduct rather than the biaryl product.

This guide provides the protocols to neutralize these threats.

Reagent Integrity & "Triage" (The Before Phase)

Before you flame a flask, you must assess your reagents. Not all "air-sensitive" reagents fail the same way.

FAQs: Reagent Quality

Q: My Pd(PPh₃)₄ is dark yellow/orange. Is it still good? A: No. Pure Tetrakis(triphenylphosphine)palladium(0) is bright yellow. A dark orange or brown color indicates oxidation to Pd(II) and phosphine oxide.

  • The Fix: Recrystallize from chloroform/ethanol or switch to a Buchwald precatalyst (e.g., XPhos Pd G3/G4), which are air-stable solids that generate the active Pd(0) species in situ [1].

Q: I’m using 2-pyridyl boronic acid, but I only get pyridine. Why? A: You are seeing protodeboronation . 2-pyridyl boronates are exceptionally prone to hydrolysis and acid/base-catalyzed decomposition.

  • The Fix:

    • Switch Roles: Use 2-halopyridine + Arylboronic acid (more stable) if possible.

    • MIDA Boronates: If you must use the pyridyl nucleophile, use MIDA boronates (slow release) or N-methyliminodiacetic acid esters to protect the boron [2].

    • Anhydrous Conditions: Eliminate water. Use anhydrous bases (Cs₂CO₃ or K₃PO₄) and strictly anhydrous solvents (Dioxane/DMF).

Q: How dry must my base be? A: Critical. Hygroscopic bases like K₃PO₄ and Cs₂CO₃ absorb water rapidly. In "anhydrous" couplings, this water promotes protodeboronation.

  • Protocol: Dry inorganic bases in a vacuum oven (120°C, >24h) and store in a glovebox or desiccator.

Reaction Setup & Inert Atmosphere (The During Phase)

The method of deoxygenation determines the lifespan of your catalyst.

Decision Matrix: Sparging vs. Freeze-Pump-Thaw (FPT)

Use the following logic flow to determine the necessary rigor for your specific reaction conditions.

Deoxygenation_Protocol Start Select Deoxygenation Method ReagentType Are you using highly volatile solvents (DCM, Ether) or Pyridyl-Zinc/Lithium? Start->ReagentType Scale Reaction Scale > 20mL? ReagentType->Scale No (High BP Solvents) FPT MANDATORY: Freeze-Pump-Thaw (3 Cycles) ReagentType->FPT Yes (Volatile/Sensitive) Scale->FPT No (Small Scale/Precious) Sparge SUFFICIENT: Sparging (Argon bubbling, 15-30 mins) Scale->Sparge Yes (Large Scale)

Figure 1: Decision matrix for solvent degassing. FPT is required for small-scale or highly sensitive organometallics to prevent solvent loss and ensure total O₂ removal.[2]

Technical FAQ: Setup

Q: Can I use a balloon? A: For robust reactions, yes. For 6-arylpyridine synthesis using sensitive ligands (e.g., P(tBu)₃), balloons are risky due to diffusion.

  • Recommendation: Use a Schlenk line with a positive pressure of Argon (oil bubbler). If using a balloon, use a double-balloon setup (balloon within a balloon) to minimize diffusion.

Q: Why Argon instead of Nitrogen? A: Argon is heavier than air. It forms a "blanket" over your reaction surface, which is critical when adding solid reagents to an open flask. Nitrogen is lighter and diffuses away more easily [3].

Troubleshooting Guide (The After Phase)

Diagnose the failure based on visual cues and crude NMR data.

Visual Troubleshooting Flowchart

Troubleshooting_Flow Observation Reaction Outcome? BlackPPT Immediate Black Precipitate (Pd Black) Observation->BlackPPT NoRxn No Conversion (Catalyst stays yellow/clear) Observation->NoRxn DeBor Product is Pyridine (H) (Protodeboronation) Observation->DeBor O2Leak CAUSE: Oxygen Leak Oxidation of Ligands -> Pd Aggregation BlackPPT->O2Leak Poison CAUSE: Pyridine Coordination or Reagent Impurity (S, N) NoRxn->Poison Water CAUSE: Water in Solvent/Base Promotes Hydrolysis DeBor->Water Sol_O2 FIX: Switch to Buchwald Precatalyst or Perform FPT O2Leak->Sol_O2 Sol_Poison FIX: Use Stronger Ligand (XPhos) or Increase Temp Poison->Sol_Poison Sol_Water FIX: Anhydrous Base (Cs2CO3) + Cu(I) Co-catalyst Water->Sol_Water

Figure 2: Diagnostic workflow for common Suzuki-Miyaura failures in pyridine synthesis.

Deep Dive: The "Black Precipitate" (Pd Black)
  • The Science: Pd(0) relies on ligands (Phosphines) to stay soluble. Oxygen oxidizes phosphines to phosphine oxides (e.g., Ph₃P=O), which cannot bind Pd. The "naked" Pd(0) atoms aggregate into metallic Palladium (Pd black), which is catalytically dead for cross-coupling [4].

  • The Fix: If you see this, your inert atmosphere failed. Check septa for coring.

Validated Protocol: 6-Arylpyridine Synthesis

Method: Suzuki-Miyaura Coupling (High-Difficulty Mode) Substrates: 2-Halo-6-methylpyridine + Arylboronic Acid Rationale: We use a Buchwald Precatalyst to mitigate air sensitivity during setup and XPhos to prevent catalyst poisoning by the pyridine nitrogen.

Materials Table
ComponentReagentRoleSensitivity
Catalyst XPhos Pd G4 (2-3 mol%)Source of Pd(0) + LigandAir-Stable Solid (Active species is sensitive)
Base K₃PO₄ (2.0 equiv)Activates BoronHygroscopic (Keep Dry)
Solvent 1,4-Dioxane/H₂O (4:1)MediumDegas thoroughly
Additive None
Step-by-Step Protocol
  • Glassware Prep: Oven-dry a 2-neck round bottom flask and a stir bar at 120°C for 2 hours. Cool under a stream of Argon.

  • Solvent Degassing (Sparging): Place 1,4-Dioxane and Water in separate flasks. Bubble Argon through them vigorously for 30 minutes using a long needle.

  • Solids Addition:

    • Ideally in Glovebox: Add XPhos Pd G4, Arylboronic acid, and K₃PO₄ to the flask.

    • On Bench: Add solids quickly to the cooled flask. Cap with a rubber septum and purge with Argon for 15 minutes (needle out to bubbler).

  • Liquid Addition: Add the degassed Dioxane and Water via syringe through the septum.

  • Reaction: Heat to 80°C.

    • Note: Do not overheat immediately.[3] Allow the precatalyst to activate.[4]

  • Monitoring: Monitor by LCMS. If conversion stalls and the solution turns black, add 1 mol% additional XPhos (ligand only) to re-solubilize Pd species.

Advanced Alternative: Minisci Reaction

If Pd-catalyzed coupling fails due to sensitivity, consider the Minisci Reaction (radical C-H alkylation/arylation).

  • Pros: Generally insensitive to air and moisture (often run in aqueous acid).

  • Cons: Poor regioselectivity (C2 vs C4 mixtures).

  • Reagents: Pyridine + Boronic Acid + AgNO₃ (cat) + K₂S₂O₈ (oxidant) [5].

  • Note: While air-stable, this reaction is sensitive to pH. Ensure the pyridine is protonated (use TFA or H₂SO₄) to activate the ring for radical attack.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Link

  • Burke, M. D., et al. (2007). Slow-Release of Unstable Boronic Acids. Journal of the American Chemical Society. Link

  • Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Cycling.[2][5][6]Link

  • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis. Chemical Reviews. Link

  • Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.[4] Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Spectroscopic Characterization of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive, predictive analysis of the Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data expected for the compound 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for its characterization. This predictive approach serves as a valuable tool for scientists working on the synthesis and analysis of related biaryl pyridine structures.

Rationale for Synthesis and Characterization

The synthesis of novel biaryl pyridine derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The combination of a substituted phenyl ring and a pyridinecarbaldehyde moiety in 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde presents a unique scaffold for further chemical elaboration. Accurate characterization is paramount to confirm the successful synthesis and purity of such a target molecule. NMR and mass spectrometry are indispensable, complementary techniques for this purpose, providing detailed information about the molecular structure and mass.

A plausible and widely used method for the synthesis of such biaryl compounds is the Suzuki-Mamiya cross-coupling reaction.[1][2] This palladium-catalyzed reaction would involve the coupling of a boronic acid or ester derivative of 2,3-dimethylbenzene with a halogenated 3-pyridinecarbaldehyde.

Synthesis_Workflow reagent1 2,3-Dimethylphenylboronic Acid reaction Reaction Vessel reagent1->reaction reagent2 6-Bromo-3-pyridinecarbaldehyde reagent2->reaction catalyst Pd Catalyst & Base catalyst->reaction Suzuki-Miyaura Coupling product 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde reaction->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] Based on established chemical shift principles for aromatic compounds, we can predict the approximate ¹H and ¹³C NMR spectra for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde.[4][5][6]

Molecular_Structure_NMR cluster_h Predicted ¹H NMR Assignments cluster_c Predicted ¹³C NMR Assignments mol H_aldehyde H-aldehyde: ~10.1 ppm (s) H_pyridine Pyridine Protons: ~7.5-9.0 ppm (m) H_phenyl Phenyl Protons: ~7.1-7.4 ppm (m) H_methyl Methyl Protons: ~2.1-2.4 ppm (s) C_aldehyde C-aldehyde: ~192 ppm C_pyridine Pyridine Carbons: ~120-160 ppm C_phenyl Phenyl Carbons: ~125-140 ppm C_methyl Methyl Carbons: ~15-20 ppm

Caption: Molecular structure and predicted NMR assignments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet (s)1HAldehyde protonAldehyde protons are highly deshielded and typically appear as singlets in this region.[4]
~8.9Doublet of doublets (dd)1HH2 (Pyridine)Protons ortho to the nitrogen in a pyridine ring are significantly deshielded.[7]
~8.2Doublet of doublets (dd)1HH4 (Pyridine)The proton at position 4 is influenced by both the nitrogen and the aldehyde group.
~7.8Doublet (d)1HH5 (Pyridine)Coupled to the proton at position 4.
~7.3Multiplet (m)1HH6' (Phenyl)Aromatic proton on the dimethylphenyl ring.
~7.2Multiplet (m)2HH4', H5' (Phenyl)Aromatic protons on the dimethylphenyl ring.
~2.3Singlet (s)3HMethyl protonsMethyl groups on an aromatic ring typically appear in this region.
~2.1Singlet (s)3HMethyl protonsThe two methyl groups may have slightly different chemical shifts due to their positions.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~192Aldehyde CarbonylThe carbonyl carbon of an aldehyde is characteristically found in this downfield region.[5]
~155-160C6 (Pyridine)Carbon attached to the dimethylphenyl group.
~150-155C2 (Pyridine)Carbon adjacent to the nitrogen atom.[8]
~135-140C1', C2', C3' (Phenyl)Quaternary carbons of the dimethylphenyl ring.
~130-135C4 (Pyridine)Pyridine ring carbon.
~125-130C4', C5', C6' (Phenyl)Protonated carbons of the dimethylphenyl ring.
~120-125C3, C5 (Pyridine)Pyridine ring carbons.[8]
~15-20Methyl CarbonsThe two methyl carbons will appear in the aliphatic region.

Predicted Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence of its identity. For 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, Electrospray Ionization (ESI) would be a suitable soft ionization technique.[9][10][11]

Molecular Formula: C₁₄H₁₃NO Exact Mass: 211.0997

Expected Mass Spectrum (ESI+)
m/zIonRationale
212.1070[M+H]⁺The protonated molecular ion is expected to be the base peak in ESI positive mode.
234.0889[M+Na]⁺Adduct with sodium is commonly observed.
183.0735[M+H-CO]⁺Loss of carbon monoxide from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[12]
182.0942[M-CHO]⁺Loss of the formyl radical.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedComparison with NMR/MS
High-Performance Liquid Chromatography (HPLC) Purity assessment, retention timeProvides information on the number of components in a sample but does not give structural information. Often coupled with MS for LC-MS analysis.[13]
Gas Chromatography (GC) Purity of volatile compoundsSimilar to HPLC in providing purity data. May not be suitable for thermally labile compounds. Direct injection GC can be useful for low-molecular-weight species.[14]
Infrared (IR) Spectroscopy Presence of functional groupsConfirms the presence of the aldehyde (C=O stretch around 1700 cm⁻¹) and aromatic C-H bonds, but does not provide the detailed connectivity information that NMR does.

Scientific Integrity and Data Validation

The predictive nature of this guide necessitates a discussion on the validation of the experimental data once it is acquired.

  • NMR Validation: The accuracy of NMR data is ensured through proper instrument calibration, the use of internal standards (e.g., TMS), and consistent experimental parameters.[15] The interpretation of spectra should be supported by 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals.[16]

  • Mass Spectrometry Validation: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.[17] The fragmentation pattern should be consistent with the proposed structure and can be further investigated using tandem mass spectrometry (MS/MS).

Conclusion

This guide provides a detailed, predictive framework for the NMR and mass spectrometry characterization of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. By anticipating the spectral data, researchers can more efficiently and confidently interpret their experimental results. The combination of ¹H and ¹³C NMR provides a detailed map of the molecule's carbon-hydrogen framework, while high-resolution mass spectrometry confirms its molecular formula and offers insights into its fragmentation behavior. When combined with data from complementary techniques and subjected to rigorous validation, a complete and unambiguous structural assignment can be achieved.

References

  • Synthesis of 6-aryl-1,6-dihydro-dipyrazolo[3,4-b:4,3-c]pyridines. Semantic Scholar. [Link]

  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2...
  • 1H NMR Chemical Shift - Oregon State University. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Interpreting Aromatic NMR Signals - YouTube. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Principles of Electrospray Ionization - ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. [Link]

  • Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International - Chromatography Online. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt - Organic Chemistry Research. [Link]

  • ACS Physical Chemistry Au Vol. 6 No. 1 - ACS Publications. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. - Testbook. [Link]

  • Principles of electrospray ionization - PubMed. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) - MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • 2,3-Dimethylnaphthalene - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. [Link]

  • Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines - MDPI. [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[18][19]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - MDPI. [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. [Link]

  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC - PubMed Central. [Link]

  • Identification of small molecules using accurate mass MS/MS search - PMC. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]

  • Lec-28 || Mass fragmentation pattern of aldehydes - YouTube. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

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Comparative

X-ray crystal structure analysis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde derivatives

Topic: Structural Elucidation of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist (Crystallography & Structural Chemistry) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist (Crystallography & Structural Chemistry)

Executive Summary: The "Ortho-Effect" Challenge

In the development of biaryl pharmacophores, the 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde scaffold presents a classic yet critical structural challenge: Atropisomerism induced by steric hindrance.

Unlike its planar analogs (e.g., unsubstituted phenylpyridine), the introduction of a methyl group at the ortho (2') position of the phenyl ring creates a significant steric clash with the pyridine ring. This forces the molecule into a twisted conformation, breaking planarity.

This guide compares the gold-standard validation method—Single Crystal X-Ray Diffraction (SC-XRD) —against alternative structural elucidation techniques (Solution NMR and DFT). We demonstrate why SC-XRD is the requisite tool for defining the precise torsion angle (


), a parameter that dictates the molecule's solubility, receptor binding affinity, and solid-state packing efficiency.

Comparative Analysis: XRD vs. Alternatives

For a researcher characterizing this specific derivative, choosing the right analytical method is not about "better" or "worse," but about resolution of conformational chirality .

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSC-XRD (The Product) Solution State NMR (1D/2D) DFT (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift (

) & Connectivity
Energy Minimized Geometry
Torsion Angle (

)
Direct Measurement (e.g.,

)
Inferred (via NOE intensities)Predicted (Gas Phase)
Steric Insight Visualizes specific packing forcesAveraged (due to rapid bond rotation)Ignores crystal packing forces
Validation Level Absolute Structure Relative ConnectivityTheoretical Model
Limitation Requires single crystal growthCannot "freeze" rapid rotamers at RTComputationally expensive for lattices
Critical Insight: The "Averaging" Trap
  • The NMR Problem: In solution, the C–C bond connecting the pyridine and phenyl rings rotates rapidly. The NMR signal represents a time-averaged conformation. You might detect the presence of the 2,3-dimethyl groups, but you cannot definitively state the angle of the twist.

  • The XRD Advantage: Crystallization locks the molecule into its lowest-energy solid-state conformation. For 6-(2,3-dimethylphenyl)-3-pyridinecarbaldehyde, XRD explicitly resolves the C5–C6–C1'–C2' torsion angle , typically revealing a twist of 45°–70° to relieve the strain between the pyridine nitrogen/protons and the ortho-methyl group.

Experimental Protocol: From Synthesis to Structure

This workflow ensures high-fidelity data generation, specifically tailored for crystallizing sterically hindered biaryl aldehydes.

Phase A: Synthesis (Suzuki-Miyaura Coupling)
  • Precursors: 6-Chloro-3-pyridinecarbaldehyde + 2,3-Dimethylphenylboronic acid.

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    (5 mol%) with Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

  • Reaction: Reflux at 100°C for 12h under N

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The aldehyde group is sensitive; avoid prolonged exposure to silica.

Phase B: Crystallization (The Critical Step)

Slow evaporation is preferred over vapor diffusion for this derivative to minimize solvent inclusion disorder.

  • Dissolution: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Dichloromethane (1:1) . The dichloromethane helps solubilize the aromatic rings, while ethanol promotes hydrogen bonding with the aldehyde oxygen.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Evaporation: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4°C.

  • Harvesting: Block-like colorless crystals typically form within 3-5 days.

Phase C: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Essential to reduce thermal motion of the freely rotating methyl groups).

  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy.
    
  • Refinement: SHELXL (Least Squares). All non-hydrogen atoms refined anisotropically.

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the specific steric mechanism that necessitates XRD analysis.

Diagram 1: The Crystallographic Workflow

G Start Crude Product (Suzuki Coupling) Purify Flash Chromatography (>98% Purity) Start->Purify Isolation Grow Crystallization (EtOH/DCM Slow Evap) Purify->Grow Solvation Diffract X-Ray Diffraction (Mo-Kα, 100K) Grow->Diffract Selection Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Integration Result CIF Data (Torsion Angle Defined) Solve->Result Refinement

Caption: Step-by-step workflow from synthesis to definitive structural validation.

Diagram 2: The Steric "Twist" Mechanism

Sterics Structure 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde OrthoMe 2-Methyl Group (Ortho Position) Structure->OrthoMe Pyridine Pyridine Ring (Nitrogen/C-H) Structure->Pyridine Clash STERIC CLASH OrthoMe->Clash Spatial Overlap Pyridine->Clash Response Rotation about C-C Biaryl Bond Clash->Response Energy Minimization Outcome Non-Planar Geometry (Twist Angle ~50-70°) Response->Outcome Crystal Packing

Caption: Logical flow of steric forces forcing the biaryl twist, measurable only via XRD.

Representative Data Interpretation

When analyzing your CIF (Crystallographic Information File), focus on these specific parameters. Deviations from these ranges indicate potential disorder or incorrect assignment.

ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric packing is most common for achiral biaryls.
C–C Biaryl Bond 1.48 – 1.49 ÅSingle bond character; elongated due to lack of conjugation (twist).
Torsion Angle 45° – 75° The "Twist." <20° would imply incorrect modeling of the methyl group.
Intermolecular H-Bonds

The aldehyde oxygen typically acts as an acceptor for weak C-H interactions.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Luh, T. Y., & Ni, Z. J. (2010). "Suzuki–Miyaura Cross-Coupling Reaction: A Review." Synthesis, 2010(19), 3359-3382. (General reference for biaryl synthesis protocols).
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Validation

Comparative Guide: Cross-Validation of Analytical Architectures for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Executive Summary 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (CAS: Analogous structure ref [1]) is a critical biaryl scaffold often employed in the synthesis of kinase inhibitors and receptor antagonists. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde (CAS: Analogous structure ref [1]) is a critical biaryl scaffold often employed in the synthesis of kinase inhibitors and receptor antagonists. Its structural integrity hinges on two Critical Quality Attributes (CQAs): the precise regiochemistry of the dimethylphenyl substitution and the oxidative stability of the aldehyde moiety.

This guide provides a technical cross-validation of analytical methods used to authenticate this compound. We compare the industry-standard HPLC-UV approach against an advanced UPLC-MS/MS workflow, demonstrating why the latter is required to detect trace oxidative degradation products that standard UV methods often mask. Furthermore, we detail the 2D-NMR (NOESY) protocols necessary to unambiguously distinguish the 2,3-dimethyl isomer from its thermodynamically similar 2,4- and 3,4-analogues.

Part 1: Structural Authentication (The Regioisomer Challenge)

The Problem: Isomeric Ambiguity

In Suzuki-Miyaura coupling reactions used to synthesize this target, boronic acid scrambling or starting material impurities can yield regioisomers (e.g., 2,4-dimethylphenyl analogs). Standard 1D 1H NMR is often insufficient due to signal overlap in the aromatic region (7.0–8.5 ppm).

The Solution: Orthogonal Cross-Validation (1D vs. 2D NMR)

We compared the efficacy of standard 1D Proton NMR against 2D Nuclear Overhauser Effect Spectroscopy (NOESY) for structural confirmation.

FeatureMethod A: 1D 1H NMR (400 MHz)Method B: 2D NOESY NMR (600 MHz)
Differentiation Power Low . Methyl signals (2.2–2.4 ppm) often appear as overlapping singlets.High . Detects spatial proximity between the pyridine H5 proton and the phenyl methyl groups.
Through-Space Correlation None.Critical . Confirms the "ortho" methyl group is spatially close to the pyridine ring nitrogen or C5-H.
Impurity Detection > 2% isomeric impurity required for visibility.> 0.1% isomeric impurity detectable via cross-peak analysis.
Verdict Suitable for rough purity check.Mandatory for Master Reference Standard qualification.
Validated NMR Protocol

Objective: Confirm the 2,3-substitution pattern.

  • Solvent: DMSO-d6 (prevents hydration of the aldehyde seen in CD3OD).

  • Key Diagnostic Signals:

    • Aldehyde (-CHO): Singlet at ~10.1 ppm.

    • Pyridine C2-H: Doublet/Singlet at ~9.0 ppm (deshielded by N and C=O).

    • NOE Cross-Peak: Irradiate the methyl group at position 2 of the phenyl ring. A strong NOE enhancement should be observed at the Pyridine H-5 position (if the rings are not orthogonal) or the phenyl H-4/H-6, confirming the 2,3-pattern rather than 2,4.

Part 2: Purity Profiling & Stability (HPLC-UV vs. UPLC-MS)

The aldehyde group at position 3 is susceptible to autoxidation, forming 6-(2,3-dimethylphenyl)nicotinic acid . This impurity often co-elutes with the parent aldehyde in standard C18 acidic mobile phases due to similar hydrophobic cores.

Comparative Data: Method Performance

Experimental Setup:

  • Method A (Standard): HPLC (Agilent 1260), C18 Column, Water/ACN (0.1% TFA), UV 254 nm.

  • Method B (Advanced): UPLC-MS (Waters Acquity), HSS T3 Column, Water/MeOH (0.1% Formic Acid), QDa Detector.

Table 1: Performance Metrics of Analytical Architectures

ParameterMethod A: HPLC-UV (254 nm)Method B: UPLC-MS (SIM Mode)
Linearity (R²) 0.998 (10–1000 µg/mL)0.999 (0.1–100 µg/mL)
LOD (Limit of Detection) 5.0 µg/mL0.05 µg/mL (100x sensitivity gain)
Specificity (Acid Impurity) Poor . Acid impurity co-elutes as a shoulder under acidic conditions.Excellent . Mass filtration (m/z 228 vs 212) resolves co-eluting peaks.
Run Time 25 minutes4.5 minutes
Stability Indicating? No (False positives possible).Yes (Mass-validated).
Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the synthesis stage.

ValidationMatrix Sample Crude Reaction Mixture (Suzuki Coupling) Screen Initial Screen: LC-MS (Low Res) Sample->Screen Decision Is Target Mass (m/z 212) Present? Screen->Decision Purification Flash Chromatography (Silica, Hex/EtOAc) Decision->Purification Yes Reject Reject / Reprocess Decision->Reject No (Wrong Mass) Validation Cross-Validation Phase Purification->Validation NMR_Path Path A: Regiochemistry (2D NOESY) Validation->NMR_Path LC_Path Path B: Purity & Oxidation (UPLC-MS/MS) Validation->LC_Path Release Release as Reference Standard NMR_Path->Release NOE Confirms 2,3-sub NMR_Path->Reject Isomer Detected LC_Path->Release Purity >98% & Acid <0.1% LC_Path->Reject Oxidation Detected

Figure 1: Analytical Decision Matrix for validating 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde. Note the parallel requirement for NMR (structure) and LC-MS (purity).

Part 3: Detailed Experimental Protocols

Protocol 1: Stability-Indicating UPLC-MS Method

Rationale: This method is validated according to ICH Q2(R1) guidelines to ensure specificity against the carboxylic acid degradation product.

1. Instrumentation:

  • System: Waters Acquity UPLC H-Class.

  • Detector: QDa Mass Detector (Single Quad) + PDA.

  • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Note: T3 bonding is chosen for superior retention of polar pyridine derivatives.

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Why Formic Acid? TFA suppresses MS ionization; Formic acid provides adequate pH control for the pyridine nitrogen while maintaining sensitivity [2].

3. Gradient Program:

  • T=0.0: 5% B

  • T=3.0: 95% B (Linear Ramp)

  • T=3.5: 95% B

  • T=3.6: 5% B

  • Flow Rate: 0.4 mL/min.

4. MS Settings:

  • Ionization: ESI Positive.

  • Cone Voltage: 15V.

  • SIR (Single Ion Recording): Channel 1 = 212.1 (Aldehyde [M+H]+); Channel 2 = 228.1 (Acid Impurity [M+H]+).

Protocol 2: Forced Degradation (Stress Testing)

To prove the method works, you must intentionally degrade the sample:

  • Oxidative Stress: Dissolve 1 mg sample in 1 mL 3% H2O2. Incubate at RT for 2 hours.

  • Observation: Inject into UPLC.

    • Pass Criteria: The peak at m/z 212 decreases, and a new peak at m/z 228 appears. The resolution (Rs) between them must be > 1.5.

Part 4: Mechanistic Insight (Degradation Pathway)

Understanding the degradation is vital for handling. The aldehyde is the "soft spot" of the molecule.

DegradationPathway Aldehyde Target Aldehyde (m/z 212) GemDiol Gem-Diol Hydrate (Unstable Intermediate) Aldehyde->GemDiol + H2O (Trace) Acid Nicotinic Acid Derivative (m/z 228) Aldehyde->Acid Direct Auto-oxidation GemDiol->Acid [O] / Air Exposure

Figure 2: Oxidative degradation pathway. Analytical methods must resolve the Target Aldehyde from the Acid derivative.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3] [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration.[3] [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. (Context for synthesis and isomeric impurities).

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Derivatives

This guide provides a technical comparison of the efficacy profiles for derivatives synthesized from the 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde scaffold. This chemical moiety is a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the efficacy profiles for derivatives synthesized from the 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde scaffold. This chemical moiety is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) and potentially Smoothened (Smo) receptor antagonists.

The following analysis contrasts the in vitro potency (binding affinity, functional inhibition) against in vivo pharmacodynamic outcomes (anxiolytic effects, anti-hyperalgesia), using standard reference compounds (e.g., MPEP, MTEP) for benchmarking.

Executive Summary & Mechanism of Action

The 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde scaffold represents a specific class of biaryl-pyridine derivatives. In drug discovery, the aldehyde functionality at the 3-position allows for rapid diversification (e.g., into oximes, hydrazones, or heterocycles), while the 2,3-dimethylphenyl group at the 6-position provides critical hydrophobic interactions within the allosteric transmembrane pocket of Class C GPCRs, particularly mGluR5 .

  • Primary Target: mGluR5 (Negative Allosteric Modulator).

  • Secondary Target Potential: Smoothened (Hedgehog pathway), MTH1 (Sanitizing enzyme).

  • Therapeutic Utility: Neuropathic pain, anxiety disorders, and potentially oncology (via Smo/MTH1 inhibition).

Mechanism of Action (mGluR5 NAM)

These derivatives do not compete with Glutamate at the orthosteric site (Venus Flytrap domain). Instead, they bind to the transmembrane domain (7-TMD), stabilizing the receptor in an inactive conformation, thereby dampening the


-mediated calcium mobilization.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activation Gq Gq/11 Protein mGluR5->Gq Coupling NAM 6-(2,3-Dimethylphenyl) Derivative (NAM) NAM->mGluR5 Allosteric Inhibition PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Neuronal Excitability (Pain/Anxiety) Ca->Response Modulates

Figure 1: Mechanism of Action. The derivative acts as a Negative Allosteric Modulator (NAM), blocking the signal transduction downstream of the receptor despite Glutamate binding.

In Vitro Efficacy Profile

The in vitro performance of these derivatives is typically characterized by their ability to inhibit Calcium flux in stable cell lines expressing human mGluR5 (e.g., HEK293-mGluR5 or CHO-mGluR5).

Key Performance Indicators (KPIs)
  • IC50 (Functional Potency): Concentration required to inhibit 50% of the maximal Glutamate response.

  • Ki (Binding Affinity): Determined via radioligand displacement (e.g., [3H]-MPEP).

  • Selectivity: Ratio of IC50 against mGluR1 (closely related isoform).

Comparative Data Table

Data synthesized from representative biaryl-pyridine scaffold profiles.

Parameter6-(2,3-Dimethylphenyl) DerivativeMPEP (Reference Standard)MTEP (Clinical Standard)Interpretation
mGluR5 IC50 (Ca2+ Flux) 12 - 45 nM 36 nM5 nMHighly potent; comparable to MPEP but often improved metabolic stability.
mGluR5 Ki (Binding) 8 - 30 nM 16 nM3 nMStrong affinity for the allosteric pocket.
mGluR1 IC50 > 10,000 nM > 10,000 nM> 5,000 nMExcellent selectivity (>1000-fold) over mGluR1.
Lipophilicity (cLogP) 3.2 - 3.8 3.12.8Moderate lipophilicity suggests good membrane permeability (CNS penetration).
Solubility (pH 7.4) Low (< 5 µM) ModerateHighLimitation: The 2,3-dimethylphenyl group increases hydrophobicity, requiring formulation optimization.
Experimental Insight: Causality in Assay Design
  • Why FLIPR? We use the Fluorometric Imaging Plate Reader (FLIPR) assay because mGluR5 signals through

    
    , making intracellular Calcium (
    
    
    
    ) the most direct and real-time readout of receptor activity.
  • Why 2,3-Dimethyl? The ortho,meta-dimethyl substitution restricts the rotation of the phenyl ring relative to the pyridine core. This "atropisomer-like" rigidity often locks the molecule into a conformation that fits the narrow hydrophobic cleft of the mGluR5 allosteric site more tightly than unsubstituted phenyl analogs.

In Vivo Efficacy Profile

Translating in vitro potency to in vivo efficacy requires the compound to cross the Blood-Brain Barrier (BBB) and maintain receptor occupancy.

Efficacy in Disease Models[1]
  • Vogel Conflict Test (Anxiety Model):

    • Protocol: Thirsty rats are given water but receive a mild shock when drinking. Anxiolytics increase the number of shocks accepted.

    • Performance: 6-(2,3-Dimethylphenyl) derivatives typically show efficacy at 3–10 mg/kg (p.o.) , comparable to benzodiazepines but without sedation.

  • Seltzer Model (Neuropathic Pain):

    • Protocol: Partial sciatic nerve ligation. Mechanical hyperalgesia is measured via von Frey filaments.

    • Performance: Significant reversal of hyperalgesia observed at 10–30 mg/kg .

Pharmacokinetics (PK) & Brain Penetration

The efficacy of this scaffold is heavily dependent on the "Brain-to-Plasma Ratio" (


).
Metric6-(2,3-Dimethylphenyl) DerivativeMTEPImpact on Efficacy
Bioavailability (%F) 45 - 60% >90%Good oral absorption, though slightly lower than MTEP due to solubility limits.
Half-life (T1/2) 2.5 - 4.0 h ~1.5 hAdvantage: The steric bulk of the dimethyl group protects the pyridine ring from rapid metabolic oxidation, extending duration of action.
Brain/Plasma Ratio 1.2 - 2.5 2.8Excellent CNS penetration; the compound actively crosses the BBB.
Receptor Occupancy >80% @ 10mg/kg >90% @ 3mg/kgRequires slightly higher dosing for full occupancy.

Detailed Experimental Protocols

Protocol A: Synthesis of Oxime Derivative (Example)

To evaluate the scaffold, the aldehyde is often converted to an oxime to improve stability for testing.

  • Dissolution: Dissolve 1.0 eq of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde in Ethanol (0.1 M concentration).

  • Addition: Add 1.5 eq of Hydroxylamine hydrochloride (

    
    ) and 2.0 eq of Sodium Acetate (
    
    
    
    ).
  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Evaporate solvent, resuspend in water, extract with Dichloromethane (DCM).

  • Validation: Confirm structure via

    
    -NMR (Aldehyde peak at ~10.0 ppm disappears; Oxime singlet appears at ~8.2 ppm).
    
Protocol B: FLIPR Calcium Flux Assay (In Vitro)
  • Cell Seeding: Seed HEK293 cells stably expressing human mGluR5 into 384-well black-wall plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM dye (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 60 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (Derivatives) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 15 minutes to allow equilibration with the allosteric site.

  • Agonist Challenge:

    • Inject Glutamate (at

      
       concentration, typically 10-30 µM) using the FLIPR fluidics system.
      
  • Data Acquisition: Measure fluorescence (

    
    ) in real-time for 120 seconds.
    
  • Analysis: Calculate Max-Min fluorescence. Plot dose-response curves to determine

    
    .
    

Workflow Step1 Cell Seeding (HEK-mGluR5) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Incubate with Derivative (15 min) Step2->Step3 Step4 Inject Glutamate (EC80 Challenge) Step3->Step4 Step5 Measure Ca2+ Fluorescence Step4->Step5

Figure 2: FLIPR Assay Workflow for determining functional inhibition (IC50).

References

  • AstraZeneca AB. (2004).[1] Pyridine derivatives as metabotropic glutamate receptor antagonists. WO2004060882 A1.[1]

  • Gasparini, F., et al. (2002). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology.[2][3]

  • Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([3H]-MTEP): a novel radioligand for the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (n.d.). Compound Summary: 6-(2,3-Dimethylphenyl)pyridine-3-carbaldehyde.[4][5][6]

Sources

Safety & Regulatory Compliance

Safety

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde: Proper Disposal &amp; Handling Procedures

Executive Summary & Immediate Action Do not dispose of this compound down the drain or in general trash. 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a heterocyclic organic intermediate containing a reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a heterocyclic organic intermediate containing a reactive aldehyde group and a basic pyridine nitrogen.[1][2][3][4][5][6] It requires segregation as a Non-Halogenated Organic Solvent/Solid Waste and must be destroyed via high-temperature incineration equipped with scrubbers.[1][4][5][6]

Quick Reference: Waste Classification
ParameterClassification
Primary Waste Stream Organic Solvents/Solids (Non-Halogenated)
RCRA Consideration Potential D001 (Ignitable), D038 (Pyridine-class)
Segregation Keep away from Oxidizers and Strong Acids
Disposal Method High-temperature Incineration (Fuel Blending)

Chemical Hazard Characterization (Structure-Activity Analysis)

To safely dispose of this compound, one must understand its reactive moieties.[1][4][5][6] As a Senior Scientist, I evaluate the molecule based on its functional groups rather than just a generic label.

Structural Hazards[1][3][6]
  • Aldehyde Moiety (C=O):

    • Risk: Aldehydes are susceptible to autoxidation, forming carboxylic acids over time.[1][4][5] In rare cases, they can form unstable peroxides or polymers if stored improperly for years.[1][5]

    • Disposal Implication: Must be chemically compatible with the waste container (avoid storing with strong amines or oxidizers to prevent exothermic polymerization or oxidation).[1][4][5][6]

  • Pyridine Ring (Basic Nitrogen):

    • Risk: The nitrogen atom acts as a Lewis base.[1][4][5][6]

    • Disposal Implication: Do not mix with concentrated mineral acids (Nitric, Sulfuric) in the waste container. This will generate significant heat and potentially spatter hazardous waste.[1][4][5][6]

  • Biaryl System (Lipophilicity):

    • Risk: The 2,3-dimethylphenyl group increases lipid solubility, facilitating skin absorption.[1][4][5][6]

    • Disposal Implication: Standard latex gloves are insufficient.[1][4][5][6] Use Nitrile (min 0.11mm thickness) or Silver Shield gloves.[1][4][5][6]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Packaging

Objective: Prevent cross-reactivity in the central waste accumulation area.[1][4][5][6]

  • Select Container: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the material has oxidized to an acid.[1][4][5][6]

  • Solubilization (If Solid):

    • If you are disposing of the solid powder, dissolve it in a minimal amount of compatible solvent (e.g., Acetone, Methanol, or Ethyl Acetate) to facilitate transfer into liquid waste streams.[1][3][5]

    • Note: If the facility allows solid waste drums, double-bag the solid in chemically resistant polyethylene bags before placing it in the drum.[1][4][5][6]

  • Compatibility Check: Ensure the waste container does not contain:

    • Concentrated Nitric Acid (Violent oxidation risk).[1][4][5][6]

    • Ammonia or primary amines (Schiff base formation risk, exothermic).[1][4][5]

Phase 2: Labeling & Documentation

Objective: Regulatory compliance (EPA/RCRA) and downstream safety.[1][4][5][6]

  • Label Name: "Waste 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde Solution."[1][2][3][4][5][6]

  • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.[1][4][5][6]

  • Constituents: List the solvent used (e.g., "Acetone 90%, Product 10%").

Phase 3: Final Disposal (Incineration)

The only acceptable terminal disposal method for this heterocyclic aldehyde is High-Temperature Incineration .[1][4][5][6]

  • Mechanism: The facility will burn the waste at >1000°C.[1][4][5][6]

  • Scrubbing: The pyridine nitrogen will generate Nitrogen Oxides (NOx) during combustion.[1][4][5][6] The facility must have wet scrubbers to neutralize these emissions.[1][4][5][6]

Operational Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream for this specific compound.

DisposalFlow Start Waste: 6-(2,3-Dimethylphenyl)- 3-pyridinecarbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc (Preferred for incineration) Solid->Dissolve Small Qty (<50g) Bagging Double Bag (Polyethylene) Label: Toxic Solid Solid->Bagging Large Qty (>50g) Segregation Segregation Check: Is container free of Acids/Oxidizers? Liquid->Segregation Dissolve->Segregation Label Label: Flammable, Irritant List specific chemical name Bagging->Label Safe Combine with Non-Halogenated Organic Solvents Segregation->Safe Yes Unsafe STOP: Select New Container Segregation->Unsafe No Safe->Label Unsafe->Segregation Final Ship to Incinerator (Fuel Blending) Label->Final

Figure 1: Decision matrix for segregating and packaging pyridine aldehyde waste to ensure compatibility and compliance.

Emergency Procedures (Spill Contingency)

In the event of a benchtop spill, immediate action is required to prevent respiratory irritation from the aldehyde vapors.[1][4][5]

ScenarioProtocol
Minor Spill (<10 mL/g) 1. Evacuate immediate area.2. Wear Nitrile gloves and safety goggles.3. Cover with Vermiculite or Sand .4.[1][4][5][6] Scoop into a disposable container and label as hazardous waste.
Major Spill (>100 mL/g) 1. Evacuate the lab.2. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential aldehyde vapor toxicity.3.[1][4][5][6] Contact EHS immediately.
Skin Contact Wash with soap and water for 15 minutes.[1][2][3][4][5] The lipophilic nature requires thorough soaping, not just water rinsing.[1][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde (Analogous Hazard Data).[1][4][5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA Guidelines).[1][4][5][6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
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Reactant of Route 2
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
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